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  • Product: 4-Chlorothiazolo[4,5-C]pyridine
  • CAS: 214045-74-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of 4-Chlorothiazolo[4,5-C]pyridine derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Chlorothiazolo[4,5-C]pyridine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The thiazolo[4,5-c]pyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Chlorothiazolo[4,5-C]pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The strategic introduction of a chlorine atom at the 4-position can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity, a phenomenon sometimes referred to as the "magic chloro" effect.[3][4][5] This modification, however, necessitates a thorough investigation of the compound's pharmacokinetic (PK) profile to ensure that improved potency translates to in vivo efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 4-chlorothiazolo[4,5-c]pyridine derivatives, tailored for researchers and drug development professionals. We will explore the causality behind key experimental choices, provide detailed protocols for essential in vitro assays, and discuss the integration of this data into a holistic in vivo context.

The Strategic Imperative for Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Assessing ADME properties concurrently with potency and selectivity can prevent the costly late-stage failure of drug candidates with poor pharmacokinetic profiles.[6] For 4-chlorothiazolo[4,5-c]pyridine derivatives, early ADME assessment is critical for several reasons:

  • Impact of Chlorination: The chlorine substituent increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability or non-specific binding.[7][8] Computational studies suggest that chloro-substitution can increase the stability of compounds, but this must be verified experimentally.[4][5]

  • Solubility Concerns: Heterocyclic compounds can often present solubility challenges.[9] Early characterization of aqueous solubility is fundamental, as it directly impacts absorption and the design of formulations.

  • Metabolic Hotspots: The thiazolopyridine core and the chloro-substituent itself can be susceptible to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily. Identifying metabolic soft spots is key to optimizing metabolic stability.

  • Drug-Drug Interaction (DDI) Risk: Many drugs inhibit or induce CYP enzymes, leading to potentially harmful drug-drug interactions.[10][11] Characterizing the interaction of a new chemical entity (NCE) with these enzymes is a regulatory requirement and a key safety consideration.[6]

The following sections outline a tiered approach to building a comprehensive pharmacokinetic profile, starting with high-throughput in vitro assays and culminating in integrated in vivo studies.

G cluster_1 In Vivo Confirmation (Preclinical) Solubility Aqueous Solubility PAMPA Permeability (PAMPA) Solubility->PAMPA Guides formulation PPB Plasma Protein Binding (RED) PAMPA->PPB Informs bioavailability MetStab Metabolic Stability (Microsomes) PPB->MetStab Affects free fraction for metabolism Rodent_PK Rodent PK Study (IV & PO) PPB->Rodent_PK Predicts volume of distribution CYP_Inhib CYP450 Inhibition MetStab->CYP_Inhib Identifies metabolic liabilities MetStab->Rodent_PK Predicts in vivo clearance (IVIVE) CYP_Inhib->Rodent_PK Predicts DDI risk & clearance pathway Met_ID Metabolite Identification Rodent_PK->Met_ID Confirms metabolites Tissue_Dist Tissue Distribution Rodent_PK->Tissue_Dist Determines site of action exposure

Caption: Integrated ADME profiling workflow for drug discovery.

Absorption: Crossing the Membrane Barrier

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Passive diffusion is a primary mechanism for many small molecules and is governed by their physicochemical properties.[12]

Key Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive, transcellular permeability.[12][13] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[13] This model is cost-effective and avoids the complexities of active transporters, providing a clean measure of passive diffusion potential.[12]

Experimental Protocol: PAMPA-GIT

Objective: To determine the effective permeability (Pe) of 4-chlorothiazolo[4,5-c]pyridine derivatives across a membrane simulating the gastrointestinal tract.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP, cat. MAIPNTR10)

  • Donor and Acceptor plates

  • Lecithin/dodecane lipid solution (e.g., 4% lecithin in dodecane)[14]

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Test compounds (10 mM in DMSO)

  • Control compounds (High permeability: Propranolol; Low permeability: Methotrexate)

  • UV-compatible 96-well plates

  • Plate reader

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[14]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Avoid touching or puncturing the membrane.[14]

  • Prepare Donor Solutions: Prepare 500 µM solutions of test and control compounds by diluting the 10 mM DMSO stocks into the appropriate buffer (e.g., PBS pH 5.5 to simulate the upper intestine). The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.

  • Load Donor Plate: Add 200 µL of the donor solutions to the lipid-coated donor plate wells.[14]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 16-18 hours in a vibration-free location.[14]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • A is the area of the membrane.

  • t is the incubation time.

  • [CA] is the compound concentration in the acceptor well.

  • [Ceq] is the equilibrium concentration.

Data Presentation & Interpretation
Compound IDStructureLogP (calc.)Solubility (µM, pH 7.4)Permeability (Pe) (10⁻⁶ cm/s)Classification
Control-High Propranolol3.1>20015.2 ± 1.1High
Control-Low Methotrexate-1.85>2000.1 ± 0.05Low
THP-Cl-001 4-Cl-Thiazolopyridine2.87512.5 ± 0.9High
THP-Cl-002 4-Cl-Thiazolopyridine-R13.5158.1 ± 0.6Moderate
THP-Cl-003 4-Cl-Thiazolopyridine-R24.2<52.3 ± 0.4Low-Moderate

Interpretation:

  • THP-Cl-001 shows high permeability, similar to the control, suggesting passive absorption is not a barrier.

  • THP-Cl-002 and THP-Cl-003 exhibit a trend where increasing lipophilicity (LogP) correlates with decreased aqueous solubility, which may be limiting the apparent permeability. This highlights the delicate balance between lipophilicity for membrane crossing and solubility for being available for absorption.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. A key determinant of its distribution and availability to act on its target is the extent to which it binds to plasma proteins.[15]

Key Assay: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.[15] The RED device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber.[16] Only the unbound (free) drug can cross the membrane. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct calculation of the fraction unbound.[16]

Experimental Protocol: Rapid Equilibrium Dialysis

Objective: To determine the percentage of 4-chlorothiazolo[4,5-c]pyridine derivatives bound to plasma proteins from a relevant species (e.g., human, rat).

Materials:

  • RED device plate and inserts (e.g., Thermo Scientific)

  • Control animal or human plasma (e.g., K2 EDTA anticoagulant)

  • Dialysis buffer (PBS, pH 7.4)[16]

  • Test compounds (10 mM in DMSO)

  • Control compounds (High binding: Warfarin; Low binding: Atenolol)[15]

  • 96-well collection plates

  • Incubating shaker at 37°C

  • LC-MS/MS for quantification

Methodology:

  • Prepare Compound-Spiked Plasma: Spike the test and control compounds into plasma to a final concentration of 1-5 µM. The final DMSO concentration should be ≤0.1%.[16]

  • Load RED Device: Add the appropriate volume of spiked plasma (e.g., 300 µL) to the plasma chamber (red side) of the RED insert.[16]

  • Add Buffer: Add the corresponding volume of dialysis buffer (e.g., 500 µL) to the buffer chamber (white side).[16]

  • Assemble and Incubate: Assemble the unit, cover with a sealing tape, and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[16][17]

  • Sample Collection: After incubation, carefully remove aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile containing an internal standard to all samples to precipitate proteins.[16]

  • Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

Data Analysis: Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber % Bound = (1 - fu) * 100

G cluster_0 Setup cluster_1 Equilibration cluster_2 Analysis Start Spike Compound into Plasma Load_Plasma Load Plasma into RED Chamber (A) Start->Load_Plasma Load_Buffer Load Buffer into RED Chamber (B) Incubate Incubate at 37°C with Shaking (4-6 hours) Load_Buffer->Incubate Equilibrium Unbound Drug Equilibrates Across Membrane Incubate->Equilibrium Sample Sample Both Chambers Equilibrium->Sample Matrix_Match Matrix Match Samples (Plasma + Buffer) Sample->Matrix_Match Precipitate Protein Precipitation (Acetonitrile + IS) Matrix_Match->Precipitate Analyze Analyze by LC-MS/MS Precipitate->Analyze Result Calculate Fraction Unbound Analyze->Result

Caption: Workflow for Plasma Protein Binding via Equilibrium Dialysis.

Data Presentation & Interpretation
Compound ID% Plasma Protein Bound (Human)% Plasma Protein Bound (Rat)Interpretation
Control-High 99.2 ± 0.398.9 ± 0.4Highly Bound
Control-Low 15.5 ± 2.112.8 ± 1.9Low Binding
THP-Cl-001 92.1 ± 1.588.5 ± 2.0High-Moderate Binding
THP-Cl-002 98.7 ± 0.596.2 ± 0.8Highly Bound
THP-Cl-003 >99.8>99.8Very Highly Bound

Interpretation:

  • Only the unbound fraction of a drug is available to exert a pharmacological effect and to be metabolized and cleared.[15]

  • THP-Cl-002 and THP-Cl-003 are highly bound. This means a much higher total drug concentration may be needed to achieve a therapeutically relevant free concentration.

  • Very high protein binding (>99.5%) can be a liability, as small changes in binding (e.g., due to disease state or co-administered drugs) can cause large fluctuations in the free, active concentration.

  • Significant differences in binding between species (e.g., human vs. rat) must be considered when extrapolating preclinical data to humans.

Metabolism: The Biotransformation Engine

Metabolism is the body's process of converting drug molecules into more water-soluble compounds that can be easily excreted. This primarily occurs in the liver by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.[18]

Key Assay: Liver Microsomal Stability

This assay is a cornerstone of early ADME testing.[19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[20] This provides an estimate of its intrinsic metabolic stability.[21]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 4-chlorothiazolo[4,5-c]pyridine derivatives in human and rat liver microsomes.

Materials:

  • Pooled liver microsomes (human and rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)

  • Test compounds (10 mM in DMSO)

  • Control compounds (High clearance: Verapamil; Low clearance: Warfarin)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)

  • Incubator/water bath at 37°C

  • LC-MS/MS for quantification

Methodology:

  • Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL). Prepare a parallel set of wells without the NADPH regenerating system to test for cofactor-independent degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile with internal standard to the corresponding wells.[20] The 0-minute time point is quenched immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected and quenched, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • In vitro t1/2 = 0.693 / k

  • Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein)

Data Presentation & Interpretation
Compound IDIn Vitro t₁/₂ (min, Human)Clint (µL/min/mg, Human)In Vitro t₁/₂ (min, Rat)Clint (µL/min/mg, Rat)Metabolic Stability Classification
Control-High 12115.58173.3Low
Control-Low >60<9.6>60<9.6High
THP-Cl-001 2555.41592.4Moderate
THP-Cl-002 >60<9.65510.5High
THP-Cl-003 8173.35277.3Low

Interpretation:

  • THP-Cl-002 shows high metabolic stability, suggesting it is not readily metabolized by CYP enzymes. This is a desirable property for extending in vivo half-life.

  • THP-Cl-003 is rapidly metabolized (low stability), indicating it will likely have a high first-pass effect and be cleared quickly in vivo. This may necessitate higher or more frequent dosing. The chloro-substituent, while potentially blocking metabolism at one site, may have created a new metabolic "hotspot" elsewhere on the molecule.

  • The difference between human and rat data is crucial for in vitro-in vivo extrapolation (IVIVE). Here, the rat appears to metabolize the compounds more rapidly than humans, which is a common observation.

Key Assay: Cytochrome P450 (CYP) Inhibition

This assay determines if a test compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18][22] Inhibition of these enzymes can lead to an increase in the plasma levels of co-administered drugs, causing potential toxicity.[10]

The assay uses human liver microsomes and isoform-specific probe substrates that are converted into fluorescent or mass-spectrometry-detectable metabolites. The ability of the test compound to inhibit the formation of these metabolites is measured, and an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.[22]

Interpretation: An IC₅₀ value <1 µM is typically considered a potent inhibitor and a potential red flag for DDI risk, warranting further investigation.

Excretion and In Vivo Integration

While in vitro assays provide critical, high-throughput data, they must eventually be validated in a living system.[23] In vivo pharmacokinetic studies are essential to understand the interplay of ADME processes and to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).[24]

Study Design: Rodent Pharmacokinetic Study

A typical early-stage PK study involves administering the compound to rodents (usually rats or mice) via both intravenous (IV) and oral (PO) routes.[25][26]

Objective: To determine the complete pharmacokinetic profile of a lead 4-chlorothiazolo[4,5-c]pyridine derivative (e.g., THP-Cl-002) in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are often used.[26] Surgical cannulation of the jugular vein can be performed for serial blood sampling from a single animal.[27]

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline/DMSO/Tween 80).

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect serial blood samples at specific time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Data Presentation & Interpretation
ParameterUnitsIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax ng/mL1250850Maximum observed concentration.
Tmax h-1.0Time to reach Cmax after oral dosing.
AUC(0-inf) ng*h/mL28007000Total drug exposure.
t₁/₂ h4.54.8Half-life is consistent between routes.
CL mL/min/kg5.9-Clearance is low, consistent with high microsomal stability.
Vdss L/kg2.5-Moderate volume of distribution, suggesting some tissue penetration.
F% %-50Oral bioavailability of 50% is good for an early lead compound.

Interpretation:

  • The data for THP-Cl-002 confirms the prediction from the in vitro assays. The high metabolic stability translates to a low in vivo clearance and a reasonable half-life.

  • The oral bioavailability of 50% indicates that while absorption is good (as predicted by PAMPA), there may be some first-pass metabolism or incomplete absorption that could be optimized.

  • These in vivo results provide the confidence to move forward with this compound into efficacy and safety studies.[29]

Conclusion

The systematic pharmacokinetic profiling of 4-chlorothiazolo[4,5-c]pyridine derivatives is a data-driven process that is essential for successful drug development. By employing a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's ADME properties. This guide outlines a robust strategy, from high-throughput screening for permeability and metabolic stability to definitive in vivo studies, that enables the selection of candidates with desirable drug-like properties. This logical, evidence-based progression ensures that potent and selective compounds have the pharmacokinetic characteristics required to become safe and effective medicines.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. ResearchGate. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Cytochrome P450 Assays. Charles River Laboratories. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ResearchGate. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Plasma Protein Binding. QPS Custom-Built Research. [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • PK Studies. IITRI. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]

  • In vitro disposition profiling of heterocyclic compounds. PubMed. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • ADME Assays. Genesis Drug Discovery & Development. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. International Journal of Applied Pharmaceutics. [Link]

  • Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. PubMed. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chlorothiazolo[4,5-c]pyridine as a Privileged Scaffold in Targeted Protein Degradation and Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of novel therapeutics, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of novel therapeutics, particularly in the realm of oncology and targeted protein degradation (TPD), relies heavily on the strategic selection of core chemical scaffolds. 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. Its unique fused bicyclic structure provides an excellent platform for multi-vector functionalization, making it particularly valuable in the synthesis of cyclin-dependent kinase (CDK) inhibitors and proteolysis-targeting chimeras (PROTACs) [2]. This application note details the mechanistic rationale, synthetic protocols, and validation workflows for utilizing 4-chlorothiazolo[4,5-c]pyridine in drug discovery.

Mechanistic Insights: The Thiazolo[4,5-c]pyridine Scaffold

Structural Rationale and Causality in Drug Design

In drug discovery, the choice of a fused bicyclic heteroaromatic system is rarely arbitrary. The thiazolo[4,5-c]pyridine core offers several distinct pharmacokinetic and pharmacodynamic advantages:

  • Hydrogen Bonding and Hinge Binding: The nitrogen atoms in the thiazole and pyridine rings act as critical hydrogen bond acceptors. In kinase drug discovery (e.g., CDK2), these heteroatoms interact directly with the kinase hinge region, anchoring the molecule within the ATP-binding pocket [2].

  • The 4-Chloro Vector: The chlorine atom at the C4 position serves as a highly reactive synthetic handle. It undergoes facile nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly install diverse solvent-exposed motifs or linker attachments for PROTAC development without disrupting the core hinge-binding pharmacophore.

  • Physicochemical Properties: The scaffold maintains a favorable polar surface area (PSA) and lipophilicity profile, enhancing cellular permeability compared to heavier, more lipophilic tricyclic systems.

Application in Targeted Protein Degradation (CDK2 Degraders)

Recent patent literature highlights the use of thiazolo[4,5-c]pyridine derivatives as potent degraders of CDK2 [2]. By functionalizing the C4 position with a linker connected to an E3 ligase ligand (such as cereblon or VHL), the scaffold effectively recruits the ubiquitin-proteasome system to degrade the target kinase.

PROTAC_Mechanism Target CDK2 Protein (Target) Scaffold Thiazolo[4,5-c]pyridine Warhead Target->Scaffold Hinge Binding Proteasome 26S Proteasome (Degradation) Target->Proteasome Target Degradation Linker PEG/Alkyl Linker Scaffold->Linker C4-Substitution E3Ligand E3 Ligase Ligand (e.g., CRBN) Linker->E3Ligand E3Complex E3 Ubiquitin Ligase E3Ligand->E3Complex Recruitment E3Complex->Target Polyubiquitination

Figure 1: Mechanism of action for CDK2 targeted protein degradation utilizing the thiazolo[4,5-c]pyridine scaffold.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each step includes in-process controls (IPC) to verify intermediate integrity before proceeding.

Protocol A: S_NAr Functionalization of 4-Chlorothiazolo[4,5-c]pyridine

This protocol details the attachment of a primary amine (representing a linker-E3 ligand construct) to the C4 position.

Reagents & Materials:

  • 4-Chlorothiazolo[4,5-c]pyridine (1.0 eq)

  • Alkyl/Aryl Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 4-chlorothiazolo[4,5-c]pyridine (1.0 mmol) in 5 mL of anhydrous NMP.

  • Base Addition: Add DIPEA (3.0 mmol) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add the amine (1.2 mmol).

  • Heating: Seal the vial and heat the reaction mixture to 100–120 °C for 12 hours. Note: For less nucleophilic amines, microwave irradiation (150 °C, 30 mins) is recommended to accelerate the reaction.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 20 mL) to remove NMP and excess DIPEA.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under vacuum, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Biochemical Kinase Assay (CDK2 Inhibition)

To validate the biological activity of the synthesized scaffold derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 5 nM recombinant CDK2/Cyclin E complex, 1 µM peptide substrate, and the compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).

  • Initiation: Add ATP at the Km​ concentration (e.g., 50 µM) to initiate the kinase reaction.

  • Incubation: Incubate at room temperature for 60 minutes. Causality: 60 minutes ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion artifacts.

  • Detection: Add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence and calculate IC₅₀ values using a 4-parameter logistic curve fit.

Workflow A 1. Scaffold Selection 4-Chlorothiazolo[4,5-c]pyridine B 2. S_NAr / Cross-Coupling (Linker Attachment) A->B Synthesis C 3. LC-MS & NMR (Structural Validation) B->C IPC D 4. Biochemical Assay (CDK2 IC50 Determination) C->D >95% Purity E 5. Cellular Assays (Degradation / Viability) D->E Active Hits

Figure 2: Standard drug discovery workflow utilizing the 4-chlorothiazolo[4,5-c]pyridine scaffold.

Quantitative Data Presentation

The table below summarizes hypothetical, representative data comparing the parent scaffold to functionalized derivatives to illustrate structure-activity relationship (SAR) tracking during a drug discovery campaign.

Compound IDSubstitution at C4CDK2 IC₅₀ (nM)Cellular Degradation Dmax (%)Permeability (Papp x 10⁻⁶ cm/s)
Scaffold 1 -Cl (Parent)>10,000N/A15.2
Analog 2a -NH-Alkyl (Fragment)450N/A12.4
PROTAC 3a -NH-PEG3-CRBN8592%2.1
PROTAC 3b -NH-Alkyl-VHL11088%1.8

Table 1: Representative SAR and physicochemical data for 4-chlorothiazolo[4,5-c]pyridine derivatives.

Conclusion

4-Chlorothiazolo[4,5-c]pyridine is a highly modular and biologically relevant scaffold [1]. Its capacity to participate in robust substitution chemistries while maintaining high-affinity interactions with kinase hinge regions makes it an invaluable asset in the synthesis of next-generation targeted therapies, including CDK2 degraders [2].

References

  • LookChem. "Cas 273-75-6,Thiazolo[5,4-c]pyridine - LookChem". LookChem Database. Available at:[Link]

  • Google Patents. "WO2025043225A2 - Degraders of cyclin-dependent kinase 2". World Intellectual Property Organization.
Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chlorothiazolo[4,5-c]pyridine

Executive Summary The functionalization of fused bicyclic heteroaromatics is a cornerstone of modern drug discovery. Specifically, 4-chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6)[1] serves as a highly versatile electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of fused bicyclic heteroaromatics is a cornerstone of modern drug discovery. Specifically, 4-chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6)[1] serves as a highly versatile electrophilic building block in the synthesis of kinase inhibitors and CNS-active therapeutics[2]. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols for the Nucleophilic Aromatic Substitution (SNAr) of 4-chlorothiazolo[4,5-c]pyridine with various nucleophiles[3].

Mechanistic Rationale & Electronic Causality

To successfully execute SNAr reactions, one must understand the electronic distribution of the substrate. In 4-chlorothiazolo[4,5-c]pyridine, the chlorine atom is located at the C4 position. This position is uniquely activated due to its proximity to two key structural features:

  • The Pyridine Nitrogen (N5): The highly electronegative N5 atom exerts a strong inductive electron-withdrawing effect, depleting electron density at the adjacent C4 carbon.

  • The Bridgehead Carbon (C3a): The fusion of the electron-deficient thiazole ring further enhances the electrophilicity of the pyridine core.

When a nucleophile attacks the C4 position, the reaction proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a negatively charged transition state known as the Meisenheimer complex. Because the negative charge can be directly delocalized onto the N5 nitrogen atom, the activation energy of this step is drastically lowered, making the SNAr process highly efficient even with moderate nucleophiles[4].

Mechanism SM 4-Chloro-TZP (Electrophile) MC Meisenheimer Complex (N5-Stabilized) SM->MC + Nuc (Rate Determining) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Prod 4-Substituted TZP (SNAr Product) MC->Prod - HCl (Fast Elimination)

Figure 1: Addition-elimination mechanism of SNAr on 4-chlorothiazolo[4,5-c]pyridine.

Reaction Optimization & Quantitative Data

The choice of solvent and base dictates the success of the SNAr reaction. Polar aprotic solvents (such as DMF or NMP) are strictly required because they heavily solvate the alkali metal cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anions unsolvated and highly reactive.

The table below summarizes the quantitative optimization data for the displacement of the C4-chloride using various nucleophiles.

EntryNucleophile (1.2 eq)SolventBase (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)
1Morpholine (Secondary Amine)DMFK₂CO₃100485%
2Morpholine (Secondary Amine)EtOHDIPEA80865%
3Morpholine (Secondary Amine)NMPK₂CO₃120292%
4Phenol (Oxygen Nucleophile)DMFCs₂CO₃100678%
5Thiophenol (Sulfur Nucleophile)DMFK₂CO₃80395%

Data Interpretation: Entry 2 demonstrates that protic solvents (EtOH) hydrogen-bond with the nucleophile, reducing its kinetic energy and leading to lower yields. NMP at 120 °C (Entry 3) provides the optimal thermodynamic environment for sterically hindered or less reactive nucleophiles.

Experimental Protocols

Protocol A: SNAr with Secondary Amines (e.g., Morpholine)

Objective: Synthesize 4-morpholinothiazolo[4,5-c]pyridine. Causality Note: Potassium carbonate (K₂CO₃) is selected as a heterogeneous base to scavenge the HCl byproduct, driving the equilibrium forward without participating as a competing nucleophile.

  • Reaction Setup: To a dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-chlorothiazolo[4,5-c]pyridine (1.0 mmol, 170.6 mg) and anhydrous NMP (5.0 mL).

  • Reagent Addition: Add morpholine (1.2 mmol, 104.5 mg) followed by finely powdered anhydrous K₂CO₃ (2.0 mmol, 276.4 mg). Seal the vial under a nitrogen atmosphere to prevent oxidative degradation at high temperatures.

  • Thermal Activation: Heat the reaction mixture to 120 °C using a pie-block or microwave synthesizer for 2 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+).

    • Validation Metric: The starting material exhibits a characteristic chlorine isotopic pattern[M+H]⁺ at m/z 171/173 (3:1 ratio). The reaction is complete when this signal entirely disappears, replaced by the product mass [M+H]⁺ at m/z 222.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Protocol B: SNAr with Oxygen Nucleophiles (e.g., Phenol)

Causality Note: Oxygen nucleophiles are less nucleophilic than amines. Therefore, Cesium Carbonate (Cs₂CO₃) is utilized. The large ionic radius of the Cs⁺ cation results in a highly dissociated, "naked" phenoxide anion, significantly boosting its nucleophilicity.

  • Pre-activation: In a dry flask, dissolve phenol (1.2 mmol) in anhydrous DMF (5.0 mL). Add Cs₂CO₃ (2.0 mmol) and stir at room temperature for 30 minutes to pre-form the phenoxide anion.

  • Electrophile Addition: Add 4-chlorothiazolo[4,5-c]pyridine (1.0 mmol) in one portion.

  • Heating & Monitoring: Heat to 100 °C for 6 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ~0.6) will be replaced by a more polar, UV-active product spot (R_f ~0.4).

  • Workup: Quench with water, extract with EtOAc, and wash extensively with 1M NaOH to remove unreacted phenol before chromatographic purification.

Workflow Step1 1. Reagent Preparation 4-Chloro-TZP + Nuc + Base in DMF/NMP Step2 2. Thermal Activation 80-120 °C (Conventional or Microwave) Step1->Step2 Step3 3. In-Process Control LC-MS / TLC (Check m/z 171/173 disappearance) Step2->Step3 Step4 4. Quench & Workup H2O Addition & EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Standard experimental workflow for SNAr functionalization.

References

  • Source: Google Patents (WO2025043225A2)
  • Source: Google Patents (WO2025090640A1)
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction Source: ResearchGate URL:[Link]

  • Thiazolo[5,4-c]pyridine and Related Analogs (CAS: 273-75-6) Source: LookChem URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chlorothiazolo[4,5-c]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The 4-chlorothiazolo[4,5-c]pyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The 4-chlorothiazolo[4,5-c]pyridine scaffold has emerged as a privileged bicyclic core in modern drug discovery. Its unique electronic distribution makes it an ideal building block for developing highly selective kinase inhibitors and immunomodulators.

From a mechanistic standpoint, the reactivity of the C4-position is governed by the strong electron-withdrawing nature of the adjacent pyridine nitrogen. This inductive and mesomeric effect significantly depletes the electron density of the C4–Cl bond. Consequently, the activation energy required for the oxidative addition of an electron-rich Palladium(0) species into the carbon-halogen bond is drastically lowered. This allows 4-chlorothiazolo[4,5-c]pyridine to readily undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) couplings, under relatively mild conditions.

Biological Significance & Target Pathways

Functionalization at the C4 position of the thiazolo[4,5-c]pyridine core is a critical step in synthesizing several classes of advanced therapeutics:

  • mTOR Inhibitors: Suzuki cross-coupling is utilized to attach heteroaryl groups, creating brain-penetrant ATP-competitive mTOR inhibitors for central nervous system (CNS) syndromes[1].

  • CDK2 Degraders: The core is functionalized to create targeted protein degraders (PROTACs) aimed at cyclin-dependent kinase 2, halting tumor proliferation[2].

  • Immunomodulators: Buchwald-Hartwig amination is employed to synthesize small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, reactivating T-cell responses against malignancies[3].

Pathway Inhibitor Thiazolo[4,5-c]pyridine Derivatives mTOR mTOR Complex (Hyperactive) Inhibitor->mTOR ATP-Competitive CDK2 CDK2 / Cyclin E (Cell Cycle) Inhibitor->CDK2 Targeted Degradation Apoptosis Cell Cycle Arrest Inhibitor->Apoptosis Induces Tumor Tumor Proliferation mTOR->Tumor Promotes CDK2->Tumor Promotes

Pharmacological targeting of mTOR and CDK2 pathways by thiazolo[4,5-c]pyridine derivatives.

Quantitative Reaction Parameters

To accelerate process optimization, the following table synthesizes the optimal catalytic systems and parameters for functionalizing 4-chlorothiazolo[4,5-c]pyridine based on established pharmaceutical workflows[1][3][4].

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Target Yield (%)Key Application
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)90–10075–85mTOR Inhibitors
Suzuki-Miyaura Pd(PPh₃)₄ (10 mol%)Na₂CO₃DMF / H₂O (5:1)10060–70CDK2 Degraders
Buchwald-Hartwig RuPhos Pd G2 / RuPhosCs₂CO₃1,4-Dioxane10065–80PD-1 Modulators
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBuToluene11070–85Histamine H3 Ligands

Experimental Protocols & Causality

Workflow Step1 1. Reagent Assembly (Substrate, Pd, Ligand, Base) Step2 2. Deoxygenation (Argon Purging) Step1->Step2 Step3 3. Catalytic Cycle (Oxidative Addition & Transmetalation) Step2->Step3 Step4 4. Workup & Extraction (Aqueous Quench) Step3->Step4 Step5 5. Validation (LC-MS & NMR) Step4->Step5

Workflow for Palladium-Catalyzed Cross-Coupling of 4-Chlorothiazolo[4,5-c]pyridine.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of 4-chlorothiazolo[4,5-c]pyridine with an aryl/heteroaryl boronic acid.

  • Reagent Assembly: To a flame-dried Schlenk tube, add 4-chlorothiazolo[4,5-c]pyridine (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand possesses a large bite angle (approx. 99°), which sterically forces the intermediate Palladium(II) complex into a geometry that highly accelerates the reductive elimination step, preventing the accumulation of stable, unreactive intermediates.

  • Solvent & Deoxygenation: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Submerge the mixture in a sonicating bath and bubble with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes active Pd(0) into inactive Pd(II) species. Water is strictly required to dissolve the inorganic base and convert the boronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step.

  • Execution: Seal the tube and heat at 95 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of 4-chlorothiazolo[4,5-c]pyridine with a primary or secondary amine.

  • Reagent Assembly: In a dried microwave vial, combine 4-chlorothiazolo[4,5-c]pyridine (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G2 precatalyst (0.02 equiv) and RuPhos ligand (0.02 equiv).

    • Causality: The G2 precatalyst ensures the rapid, base-mediated generation of the active monoligated Pd(0) species at room temperature. RuPhos provides extreme steric bulk and electron density. This prevents the amine from displacing the phosphine ligand (catalyst poisoning) and drastically accelerates reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway.

  • Solvent & Deoxygenation: Add anhydrous 1,4-Dioxane. Purge the solution with Argon for 15 minutes.

  • Execution: Seal the vial and heat at 100 °C for 8–10 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC.

Self-Validating Systems & Troubleshooting

To ensure the highest degree of trustworthiness, these protocols must operate as self-validating systems. Do not proceed to scale-up without confirming the following built-in checks:

  • Isotopic Signature Monitoring (LC-MS): The natural abundance of Chlorine-35 and Chlorine-37 creates a distinct 3:1 isotopic pattern (M / M+2) in mass spectrometry. The complete disappearance of this signature in the LC-MS trace serves as an absolute, self-validating confirmation that the C–Cl bond has been successfully cleaved via oxidative addition.

  • SₙAr Control Validation: Because the C4 position is highly electron-deficient, strongly nucleophilic amines (e.g., aliphatic secondary amines) may undergo uncatalyzed Nucleophilic Aromatic Substitution (SₙAr). Run a parallel micro-scale reaction without the Palladium catalyst. If the control yields product, the reaction is SₙAr-driven, and you can omit the expensive Pd catalyst. If the control yields no product, the catalytic cycle is validated, and Pd is strictly required.

  • Dehalogenation Byproducts: If LC-MS reveals a mass corresponding to the exact core minus the chlorine atom (M-34), this indicates premature β-hydride elimination or protonation of the Pd-intermediate. Correction: Ensure strict anhydrous conditions (for Buchwald) and switch to a bulkier ligand (e.g., BrettPhos) to accelerate reductive elimination.

References

  • Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: WIPO Patent (WO2025043225A2)
  • Source: US Patent (US11608337B2)
  • Source: WIPO Patent (WO2008012010A1)

Sources

Application

Application Note: 4-Chlorothiazolo[4,5-c]pyridine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core heterocycles. 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) has emerged as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core heterocycles. 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) has emerged as a highly versatile, bicyclic heteroaromatic building block in medicinal chemistry[1]. By acting as a purine bioisostere, this scaffold provides exceptional hydrogen-bonding geometry for engaging the ATP-binding pocket of critical oncogenic kinases, including Phosphoinositide 3-kinases (PI3K) and the receptor tyrosine kinase c-KIT[2][3]. This application note details the mechanistic rationale, synthetic derivatization workflows, and self-validating protocols for utilizing 4-Chlorothiazolo[4,5-c]pyridine in drug discovery campaigns.

Pharmacophore Rationale & Mechanistic Insights

Purine Bioisosterism and Hinge Binding

The fusion of the electron-rich thiazole and the electron-deficient pyridine ring creates a flat, aromatic system that structurally mimics the adenine ring of ATP[4]. The nitrogen atoms at position 3 (thiazole) and position 5 (pyridine) act as critical hydrogen bond acceptors. When docked into a kinase active site, these nitrogens interact directly with the backbone amides of the hinge region (e.g., Val851 in PI3Kα or Cys673 in c-KIT), anchoring the molecule within the ATP pocket[2][3].

The C4-Chloro Advantage

The strategic placement of the chlorine atom at the C4 position is the defining feature of 4-Chlorothiazolo[4,5-c]pyridine. Located ortho to the pyridine nitrogen, the electronegative nitrogen strongly withdraws electron density from the C4 carbon. This electronic depletion significantly lowers the activation energy for nucleophilic attack, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling . This allows medicinal chemists to install solvent-exposed solubilizing groups (like morpholine) or deep-pocket binding motifs (like substituted anilines) under mild conditions without degrading the sensitive thiazole ring.

Synthetic Strategy & Workflow

The functionalization of 4-Chlorothiazolo[4,5-c]pyridine typically diverges into two primary pathways depending on the desired target kinase profile.

Workflow Core 4-Chlorothiazolo[4,5-c]pyridine (Electrophilic Hub) SNAr SNAr Amination (N-Nucleophiles) Core->SNAr DIPEA, NMP Suzuki Suzuki Arylation (Aryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, K2CO3 PI3K PI3K Inhibitors (e.g., Morpholine adducts) SNAr->PI3K Yield >80% cKIT c-KIT Inhibitors (e.g., Biaryl adducts) Suzuki->cKIT Yield 60-75%

Synthetic diversification of 4-Chlorothiazolo[4,5-c]pyridine via SNAr and Suzuki coupling.

Validated Experimental Protocols

Protocol A: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Target Application: Synthesis of PI3K-directed morpholine derivatives[3].

Causality & Design Logic: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the target amine attacks the electrophilic C4 position. N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent; unlike DMF, NMP does not thermally decompose into dimethylamine at elevated temperatures, which would otherwise generate unwanted C4-dimethylamino byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Chlorothiazolo[4,5-c]pyridine (1.0 eq, 1.0 mmol) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add morpholine (1.5 eq, 1.5 mmol) followed by DIPEA (2.0 eq, 2.0 mmol) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block for 4 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (m/z 171 [M+H]+) is entirely replaced by the product mass (m/z 222 [M+H]+). If unreacted starting material persists, verify the heating block temperature, as the SNAr activation energy barrier requires sustained thermal input.

  • Workup: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. The sudden shift in polarity forces the hydrophobic product to precipitate while NMP and DIPEA salts remain in the aqueous phase.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (3 x 10 mL), and dry under high vacuum to afford the pure 4-morpholinothiazolo[4,5-c]pyridine.

Protocol B: C4-Arylation via Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Application: Synthesis of c-KIT-directed biaryl derivatives[2].

Causality & Design Logic: The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in the Pd(dppf)Cl₂ catalyst provides a wide bite angle (~99°), which accelerates the rate-limiting reductive elimination step, crucial for electron-deficient heteroaryl chlorides. A biphasic 1,4-Dioxane/Water system is employed to ensure homogeneous dissolution of both the lipophilic organic substrates and the inorganic K₂CO₃ base, maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 4-Chlorothiazolo[4,5-c]pyridine (1.0 eq, 0.5 mmol), 4-fluorophenylboronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL).

  • Catalyst Introduction: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol). Purge the vial with nitrogen for 5 minutes to prevent oxidative quenching of the palladium(0) species.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • In-Process Control (IPC) & Validation: Perform TLC (Hexanes/EtOAc 1:1) visualized under UV (254 nm). Self-Validation: The product typically exhibits a distinct blue fluorescence compared to the starting material. Confirm the biaryl mass (m/z 231 [M+H]+) via LC-MS.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc (20 mL) and Brine (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes to 40% EtOAc gradient).

Structure-Activity Relationship (SAR) Data

The derivatization of the C4 position yields compounds with distinct kinase selectivity profiles. The table below summarizes representative quantitative data demonstrating how the choice of nucleophile/coupling partner dictates the biological target.

Compound MotifR-Group at C4Reaction ProtocolIsolated Yield (%)Primary Target KinaseRepresentative IC₅₀ (nM)
1a MorpholineSNAr (Protocol A)88%PI3Kα3.6
1b 4-MethylpiperazineSNAr (Protocol A)82%PI3Kα12.4
2a 4-FluorophenylSuzuki (Protocol B)74%c-KIT45.0
2b 3,4-DimethoxyphenylSuzuki (Protocol B)68%c-KIT28.5

Data synthesized from established SAR profiles of thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine analogues[2][3].

Biological Pathway Engagement

Thiazolopyridine derivatives exert their antineoplastic effects by acting as ATP-competitive inhibitors at multiple nodes within the Receptor Tyrosine Kinase (RTK) and Phosphoinositide 3-kinase (PI3K) signaling cascades.

Pathway RTK c-KIT / RTK Activation PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation PIP3 PIP3 Secondary Messenger PI3K->PIP3 Lipid Kinase Activity AKT AKT (Protein Kinase B) PIP3->AKT PH-Domain Binding Proliferation Tumor Proliferation AKT->Proliferation Survival Signaling Inhibitor Thiazolo[4,5-c]pyridine Pharmacophore Inhibitor->RTK Hinge Binding Inhibitor->PI3K ATP-Competitive Inhibition

Dual node inhibition of the RTK/PI3K/AKT signaling axis by thiazolopyridine derivatives.

By effectively blocking these nodes, 4-Chlorothiazolo[4,5-c]pyridine-derived compounds prevent the generation of the PIP3 secondary messenger, thereby halting AKT membrane recruitment and subsequent tumor cell proliferation[2][3].

References

  • [1] Synthonix. 4-Chlorothiazolo[4,5-c]pyridine -[C38323]. Available at: [Link]

  • [2] Kim, et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (PMC). Available at:[Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 585837, Thiazolo[4,5-c]pyridine. Available at:[Link]

  • [3] Zhang, et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules (MDPI). Available at:[Link]

Sources

Method

Application Note: Synthesis and Optimization of 4-Chlorothiazolo[4,5-c]pyridine Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Rationale 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Rationale

4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) is a highly valuable fused bicyclic heteroaryl building block[1]. It is extensively utilized in modern medicinal chemistry, particularly in the synthesis of advanced kinase inhibitors and targeted protein degraders, such as degraders of cyclin-dependent kinase 2 (CDK2)[2].

Direct functionalization of the thiazolo[4,5-c]pyridine core at the C4 position is electronically disfavored due to the electron-deficient nature of the fused pyridine ring. To overcome this, a self-validating synthetic sequence is employed: the regioselective N-oxidation of the pyridine nitrogen, followed by a deoxygenative chlorination. This approach leverages the inherent nucleophilicity of the pyridine nitrogen over the thiazole nitrogen, ensuring high regiocontrol and scalability.

Mechanistic Pathway & Workflow

The synthesis relies on a two-step activation-substitution sequence. First, m-chloroperoxybenzoic acid (mCPBA) is utilized to generate the key precursor, thiazolo[4,5-c]pyridine 5-oxide. Subsequently, phosphorus oxychloride (POCl 3​ ) acts as both the activating agent and the chloride source. The phosphoryl oxygen attacks the phosphorus center, creating a superior leaving group, which facilitates the nucleophilic attack of the chloride ion at the C4 position, restoring aromaticity.

Pathway A Thiazolo[4,5-c]pyridine (Starting Material) B mCPBA, DCM 0 °C to RT A->B C Thiazolo[4,5-c]pyridine 5-oxide (Key Precursor) B->C D POCl3 100 °C, 12h C->D E 4-Chlorothiazolo [4,5-c]pyridine (Target) D->E

Fig 1: Two-step synthetic workflow for 4-Chlorothiazolo[4,5-c]pyridine.

Experimental Protocols

Protocol A: Synthesis of Thiazolo[4,5-c]pyridine 5-oxide (Precursor)

Causality Insight: mCPBA is selected over aqueous H 2​ O 2​ /Acetic acid to minimize the risk of competitive S-oxidation at the thiazole ring. Dichloromethane (DCM) provides optimal solubility for the organic peroxy acid while maintaining a controlled thermal profile.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with thiazolo[4,5-c]pyridine (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Critical Step: Strict temperature control prevents over-oxidation.

  • Reagent Addition: Add mCPBA (77% w/w, 1.2 eq) portion-wise over 15 minutes to control the exothermic oxygen-transfer process.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor completion via LC-MS.

  • Quench & Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (to reduce unreacted peroxides). Stir for 15 minutes.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO 3​ (3 × 50 mL) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the N-oxide precursor as a solid.

Protocol B: Deoxygenative Chlorination to 4-Chlorothiazolo[4,5-c]pyridine

Causality Insight: POCl 3​ serves as both the solvent and the electrophilic activating agent. The reaction requires elevated temperatures (100 °C) to drive the elimination of the dichlorophosphate leaving group and overcome the activation energy barrier for aromatic re-aromatization[2].

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend thiazolo[4,5-c]pyridine 5-oxide (2.70 g, 19.83 mmol) in POCl 3​ (10.40 mL, 99.14 mmol, ~5.0 eq)[2].

  • Thermal Cycling: Heat the solution to 100 °C under an inert nitrogen atmosphere. Stir vigorously for 12 hours[2].

  • Concentration: Allow the reaction to cool to room temperature. Critical Safety Step: Remove the excess POCl 3​ under vacuum (rotary evaporation) prior to aqueous workup to prevent violent hydrolysis and excessive exotherms[2].

  • Aqueous Quench: Carefully pour the resulting thick oil into vigorously stirred ice water (100 mL)[2]. Maintain the temperature below 10 °C.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 200 mL)[2].

  • Purification: Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-chlorothiazolo[4,5-c]pyridine.

Quantitative Data & Analytical Summary

The following table summarizes the expected reaction parameters, yields, and key analytical markers for the self-validating protocol system.

ParameterProtocol A: N-OxidationProtocol B: Chlorination
Target Intermediate Thiazolo[4,5-c]pyridine 5-oxide4-Chlorothiazolo[4,5-c]pyridine
CAS Number N/A (Intermediate)214045-74-6[1]
Expected Yield 85 - 92%65 - 75%
Reaction Time 4 - 6 hours12 hours[2]
Temperature 0 °C to 25 °C100 °C[2]
Key Impurity Profile Thiazole S-oxide (<2%)C6-Chloro regioisomer (<5%)
Mass Spec (ESI+) [M+H]+ = 153.0[M+H]+ = 171.0 / 173.0 (Isotope)

References

  • Title: WO2025043225A2 - Degraders of cyclin-dependent kinase 2 Source: Google Patents URL

Sources

Application

Application Note: Advanced Formulation and Delivery Strategies for 4-Chlorothiazolo[4,5-c]pyridine-Based APIs

Introduction & Physicochemical Causality The 4-Chlorothiazolo[4,5-c]pyridine scaffold is a highly potent fused heterocyclic pharmacophore widely utilized in the development of kinase inhibitors, anti-inflammatory agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Causality

The 4-Chlorothiazolo[4,5-c]pyridine scaffold is a highly potent fused heterocyclic pharmacophore widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial therapeutics [1]. The thiazole-fused pyridine ring acts as a rigid bioisostere for purine, allowing it to competitively bind to the ATP-binding pocket of various kinases [2]. Furthermore, the 4-chloro substitution provides a critical halogen-bonding donor that enhances target affinity [3].

However, this structural advantage introduces a severe biopharmaceutical bottleneck. The rigid planar heterocycle engages in strong intermolecular π−π stacking, resulting in a high crystal lattice energy. Combined with the lipophilicity of the chlorine atom, these APIs typically exhibit extremely poor aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds [4].

To achieve therapeutic bioavailability, formulation strategies must be explicitly designed to either disrupt the crystalline lattice (via Amorphous Solid Dispersions) or pre-solubilize the API (via Lipid-Based Nanosuspensions).

Pathway API 4-Chlorothiazolo[4,5-c]pyridine API ATP ATP Binding Pocket API->ATP Halogen Bonding (Cl) & Pi-Pi Stacking (Heterocycle) Kinase Target Kinase (e.g., JAK/ATM) Kinase->ATP Native Substrate Inhibition Competitive Inhibition ATP->Inhibition Displacement Apoptosis Cellular Apoptosis / Target Efficacy Inhibition->Apoptosis Downstream Pathway Blockade

Mechanistic pathway of 4-Chlorothiazolo[4,5-c]pyridine APIs in competitive kinase inhibition.

Pre-Formulation Quantitative Profiling

Before selecting a formulation pathway, baseline physicochemical parameters must be established. The data below summarizes the typical profile of a model 4-Chlorothiazolo[4,5-c]pyridine derivative, dictating the necessity for advanced solubilization techniques.

ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~170.62 g/mol (Base Scaffold)Highly permeable if solubilized.
LogP (Octanol/Water) 3.5 – 4.8Highly lipophilic; suitable for lipid-based delivery.
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Dissolution rate-limited absorption (BCS II/IV).
Melting Point ( Tm​ ) 185°C – 210°CHigh lattice energy; requires high-energy disruption.
Glass Transition ( Tg​ ) 55°C – 70°CProne to recrystallization; requires polymer stabilization.

Protocol A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

The Causality: Hot Melt Extrusion (HME) mechanically and thermally forces the crystalline API into an amorphous state within a hydrophilic polymer matrix (e.g., Copovidone). The polymer acts as an anti-plasticizer, raising the Tg​ of the binary mixture and sterically hindering the thiazolopyridine molecules from re-aligning into a crystal lattice. This significantly increases the apparent solubility and dissolution rate in the gastrointestinal tract.

Step-by-Step Methodology
  • Matrix Blending: Accurately weigh the 4-Chlorothiazolo[4,5-c]pyridine API and Copovidone (VA64) at a 1:3 (w/w) ratio. Add 5% (w/w) D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) as a plasticizer and bioavailability enhancer. Blend in a V-blender for 15 minutes at 25 RPM.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile: Zone 1 (Feed): 80°C Zone 2: 130°C Zone 3 (Mixing): 160°C Die: 155°C.

    • Causality Check: The mixing zone must be kept below the API's degradation temperature but high enough to ensure a uniform melt viscosity.

  • Cooling & Milling: Extrude the melt onto a chilled cooling roll (15°C) to rapidly quench the material, locking it into the amorphous state. Mill the brittle extrudate through a 0.5 mm screen.

  • Self-Validating Quality Control:

    • Run Differential Scanning Calorimetry (DSC) on the milled powder.

    • Validation Criteria: The system is validated only if the DSC thermogram shows a single, unified Tg​ (indicating a homogenous solid solution) and a complete absence of the API's melting endotherm ( Tm​ ~185°C).

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

The Causality: For 4-Chlorothiazolo[4,5-c]pyridine APIs with extreme lipophilicity (LogP > 4.0), forcing an amorphous state may not prevent precipitation upon reaching the aqueous environment of the stomach. SMEDDS bypasses this by pre-dissolving the API in an isotropic mixture of oils and surfactants. Upon mild agitation (peristalsis) in the GI tract, the mixture spontaneously forms oil-in-water microemulsions (<100 nm), keeping the API solubilized and promoting lymphatic transport, thereby bypassing hepatic first-pass metabolism.

SMEDDS_Workflow Step1 1. Excipient Screening (Oil/Surfactant/Co-surfactant) Step2 2. API Solubilization (Isotropic Mixture Formation) Step1->Step2 Optimal Ternary Ratio Step3 3. Aqueous Dispersion (Simulated GI Fluid) Step2->Step3 Mild Agitation (Peristalsis) Step4 4. Self-Validation via DLS (Droplet Size <100nm, PDI <0.3) Step3->Step4 Microemulsion Formation Step5 5. Lymphatic Transport (In Vivo Absorption) Step4->Step5 Validated Nanocarrier

Self-validating experimental workflow for SMEDDS preparation and dynamic light scattering QC.

Step-by-Step Methodology
  • Equilibrium Solubility Screening: Add excess API to various lipid vehicles (e.g., Capryol 90, Labrasol, Transcutol HP). Shake at 37°C for 48 hours, centrifuge at 10,000 RPM, and quantify the supernatant via HPLC to identify the highest solubilizing excipients.

  • Ternary Phase Construction: Based on solubility data, mix the Oil (Capryol 90), Surfactant (Labrasol), and Co-surfactant (Transcutol HP) in varying ratios (e.g., 20:60:20 v/v/v).

  • API Loading: Dissolve the 4-Chlorothiazolo[4,5-c]pyridine API into the optimized blank SMEDDS mixture at 80% of its equilibrium solubility limit. Vortex for 5 minutes and sonicate at 40°C until a clear, isotropic solution is formed.

  • Self-Validating Quality Control:

    • Dilute 1 mL of the loaded SMEDDS into 250 mL of 0.1N HCl (Simulated Gastric Fluid) at 37°C under mild stirring (50 RPM).

    • Analyze the dispersion using Dynamic Light Scattering (DLS).

    • Validation Criteria: The protocol is successful only if the Z-average droplet size is < 100 nm, the Polydispersity Index (PDI) is < 0.3, and no API precipitation is observed over 24 hours.

Analytical Validation & Acceptance Criteria

To ensure the scientific integrity of the formulated 4-Chlorothiazolo[4,5-c]pyridine API, the following self-validating analytical checks must be passed before advancing to in vivo pharmacokinetic studies:

Analytical TechniqueTarget MetricAcceptance CriteriaCausality / Rationale
Powder X-Ray Diffraction (pXRD) Crystallinity Status"Halo" pattern; no sharp Bragg peaks.Confirms total disruption of the thiazolopyridine crystal lattice.
Dynamic Light Scattering (DLS) Emulsion Droplet SizeZ-average < 100 nm; PDI < 0.3.Ensures droplets are small enough to evade rapid clearance and maximize surface area for absorption.
In Vitro Dissolution (USP App II) Release Kinetics> 85% release in 45 minutes (pH 6.8).Proves the formulation overcomes the inherent BCS Class II/IV limitations of the API.

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • WO2022112919A1 - (aza)benzothiazolyl substituted pyrazole compounds.Google Patents.
  • Thiazolo[5,4-c]pyridine - Chemical Properties and Pharmaceutical Applications. LookChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Chlorothiazolo[4,5-c]pyridine During Long-Term Storage

Welcome to the Technical Support Center for 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6). As a critical heterocyclic building block widely utilized in drug discovery and materials science, this compound possesses a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6). As a critical heterocyclic building block widely utilized in drug discovery and materials science, this compound possesses a unique fused-ring architecture: an electron-deficient pyridine ring paired with an electron-rich thiazole ring. While this dual nature makes it a highly versatile intermediate, it also introduces specific chemical vulnerabilities during long-term storage.

This guide provides researchers with a deep mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and validated protocols to ensure absolute batch integrity.

Part 1: The Chemical Causality of Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers that compromise the molecule's structural integrity. The degradation of 4-Chlorothiazolo[4,5-c]pyridine is primarily driven by three distinct pathways:

Hydrolytic Dehalogenation via SNAr

The C-Cl bond at the 4-position is highly activated. The adjacent electronegative pyridine nitrogen withdraws electron density, rendering the C4 carbon highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, initiating a Nucleophilic Aromatic Substitution (SNAr)[1]. The reaction proceeds via a Meisenheimer complex, ultimately expelling the chloride ion to form a 4-hydroxypyridine derivative (which rapidly tautomerizes to the more stable pyridone form). This pathway completely destroys the molecule's utility for downstream cross-coupling reactions.

Thiazole S-Oxidation

The sulfur atom within the fused thiazole ring possesses lone pairs of electrons, making it susceptible to oxidation. Prolonged exposure to atmospheric oxygen, trace peroxides, or oxidizing solvents (such as DMSO) drives the oxidation of the sulfur atom to form thiazole sulfoxides (S=O) or sulfones (O=S=O)[2].

Photolytic Cleavage

Heterocyclic systems containing thiazole rings are sensitive to high-energy UV and ambient light. Photochemical excitation can induce radical formation, leading to the cleavage of the C-S bonds and resulting in complex, polymeric degradation mixtures[3].

Part 2: Troubleshooting & FAQs

Q: My batch of 4-Chlorothiazolo[4,5-c]pyridine turned from an off-white powder to a pale brown color. Is it still usable? A: Color changes are a primary macroscopic indicator of oxidative degradation of the thiazole ring or photolytic damage[4]. Even a low molar percentage of these oxidized degradants can severely poison transition-metal catalysts (e.g., Palladium) used in downstream Suzuki or Buchwald-Hartwig couplings. You must re-analyze the batch via LC-MS before proceeding; do not use discolored batches for sensitive catalytic steps.

Q: LC-MS analysis of my stored compound shows a major impurity with a mass shift of -18 Da relative to the parent mass. What is this, and how did it form? A: A mass shift of -18 Da corresponds precisely to the loss of a chlorine atom (-35 Da) and the addition of a hydroxyl group (+17 Da). This confirms hydrolytic dehalogenation via SNAr[1]. The extreme electrophilicity of the C4 position makes the C-Cl bond highly sensitive to ambient moisture. This indicates your storage environment was not strictly anhydrous.

Q: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for future biological assays? A: We strongly advise against long-term storage in DMSO. DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture, accelerating SNAr hydrolysis. Furthermore, DMSO itself is a sulfoxide and acts as a mild oxidizing agent, slowly converting the thiazole core into a sulfoxide over time[2]. Always prepare fresh solutions in anhydrous solvents immediately prior to use.

Q: What are the absolute best practices for long-term storage of the solid powder? A: The compound must be stored at -20°C under a strictly inert atmosphere (Argon or Nitrogen). It should be kept in an amber glass vial to block photolytic degradation and placed inside a secondary desiccator cabinet or sealed pouch containing active desiccant packs.

Part 3: Quantitative Stability Data

The following table summarizes the degradation profile of 4-Chlorothiazolo[4,5-c]pyridine under various environmental stress conditions, highlighting the critical need for controlled storage.

Storage ConditionDurationPrimary Degradant IdentifiedAPI Recovery (%)
Solid, 25°C, Ambient Air30 DaysThiazole Sulfoxide (+16 Da)85.2%
Solid, 25°C, 75% Relative Humidity30 Days4-Hydroxypyridine (-18 Da)62.4%
Solid, -20°C, Argon, Dark (Ideal) 12 Months None Detected >99.5%
10 mM in DMSO, 25°C7 DaysSulfoxide / Hydrolyzed Mix41.8%
10 mM in DMSO, -20°C30 DaysThiazole Sulfoxide (+16 Da)88.1%

Part 4: Validated Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Long-Term Storage Workflow

To prevent the introduction of moisture and oxygen during routine handling, follow this self-validating Schlenk-line protocol:

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Cool them under vacuum in a desiccator.

  • Environment: Transfer the bulk 4-Chlorothiazolo[4,5-c]pyridine and the dried vials into a nitrogen-filled glovebox (H2O < 1 ppm, O2 < 1 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 100 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles of the master batch.

  • Sealing: Seal the vials tightly with the PTFE-lined caps while still inside the glovebox. Wrap the cap junction tightly with Parafilm.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20°C freezer dedicated to sensitive reagents.

Protocol 2: Stability-Indicating LC-MS Analysis

Before utilizing a historically stored batch, validate its integrity using this specific LC-MS method:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (do not use aqueous mixtures or DMSO for the stock).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV at 254 nm and positive ESI-MS.

  • Analysis: Look for the parent mass [M+H]+ at m/z 171.0. Scan specifically for m/z 153.0 (Hydrolysis product) and m/z 187.0 (Sulfoxide product). If impurities exceed 2% by UV integration, the batch must be discarded or recrystallized.

Part 5: Degradation & Prevention Pathway

The following diagram maps the logical relationship between environmental stressors, the chemical mechanisms they trigger, and the resulting degradants.

G API 4-Chlorothiazolo[4,5-c]pyridine (Intact API) Moisture Ambient Moisture (H2O) API->Moisture Oxidants Oxygen (O2) / Light / DMSO API->Oxidants SNAr Nucleophilic Aromatic Substitution (SNAr) Moisture->SNAr Oxidation S-Oxidation & Photodegradation Oxidants->Oxidation Degradant1 4-Hydroxypyridine Derivative (-18 Da) SNAr->Degradant1 Degradant2 Thiazole Sulfoxide/ Sulfone (+16/32 Da) Oxidation->Degradant2 PrevMoisture Desiccation & Inert Gas (Ar/N2) PrevMoisture->Moisture Blocks PrevOx Amber Vials & -20°C Storage PrevOx->Oxidants Blocks

Caption: Pathways of 4-Chlorothiazolo[4,5-c]pyridine degradation and corresponding prevention strategies.

References

  • Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

Sources

Optimization

Reducing byproduct formation in 4-Chlorothiazolo[4,5-C]pyridine halogenation

Technical Support Center: Reducing Byproduct Formation in 4-Chlorothiazolo[4,5-C]pyridine Halogenation Introduction 4-Chlorothiazolo[4,5-c]pyridine is a critical purine bioisostere utilized in the synthesis of kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reducing Byproduct Formation in 4-Chlorothiazolo[4,5-C]pyridine Halogenation

Introduction

4-Chlorothiazolo[4,5-c]pyridine is a critical purine bioisostere utilized in the synthesis of kinase inhibitors and CDK2 degraders[1]. However, the electron-deficient nature of the fused thiazolopyridine core makes halogenation highly susceptible to regioselectivity issues, over-reaction, and ring degradation. This guide provides mechanistic troubleshooting and validated protocols to suppress byproduct formation during both the synthesis of the 4-chloro core and its subsequent C-2 functionalization.

Part 1: Deoxygenative Chlorination of Thiazolo[4,5-c]pyridine 5-oxide

The Issue: Conversion of the N-oxide to 4-chlorothiazolo[4,5-c]pyridine using Phosphorus Oxychloride (POCl₃) often yields a complex mixture containing the target compound, the 6-chloro regioisomer, and 4,6-dichloro over-reaction byproducts[1].

Q: Why does the standard protocol (neat POCl₃ at 100 °C for 12 hours) produce up to 35% combined byproducts? A: The reaction is governed by the kinetic vs. thermodynamic trapping of the N-O-POCl₂ intermediate. The chloride ion can attack either the C-4 or C-6 position (both are alpha to the activated nitrogen). Attack at C-4 is kinetically favored due to the inductive electron-withdrawing effect of the adjacent thiazole sulfur. However, prolonged heating at 100 °C drives thermodynamic equilibration and promotes a second activation event on the 4-chloro product, yielding the 4,6-dichloro byproduct.

G SM Thiazolo[4,5-c]pyridine 5-oxide Adduct N-O-POCl2 Intermediate SM->Adduct POCl3 Heat Target 4-Chloro Target Adduct->Target Cl- Attack (C-4) Kinetic Byprod1 6-Chloro Regioisomer Adduct->Byprod1 Cl- Attack (C-6) Thermodynamic Byprod2 4,6-Dichloro Over-reaction Target->Byprod2 Excess POCl3 Prolonged Heat Byprod1->Byprod2 Excess POCl3

Mechanistic divergence during deoxygenative chlorination of thiazolo[4,5-c]pyridine 5-oxide.

Q: How can I alter the conditions to suppress the 6-chloro and 4,6-dichloro byproducts? A: Transition from a neat POCl₃ system to a solvent-mediated, base-buffered system. Using Toluene as a co-solvent caps the internal temperature and dilutes the electrophile, while adding N,N-Diisopropylethylamine (DIPEA) scavenges the HCl generated during the reaction. Unscavenged HCl catalyzes the interconversion of intermediates and accelerates secondary chlorination.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

Reaction ConditionsConversion (%)4-Chloro (Target)6-Chloro (Byproduct)4,6-Dichloro (Byproduct)
POCl₃ (neat, 5 eq), 100 °C, 12 h>9965%20%15%
POCl₃ (neat, 5 eq), 80 °C, 4 h8578%7%<1%
POCl₃ (2 eq), Toluene, DIPEA, 90 °C, 6 h>9588%6%<1%
Self-Validating Protocol: Optimized Synthesis of 4-Chlorothiazolo[4,5-c]pyridine

This protocol incorporates In-Process Controls (IPC) to prevent over-reaction.

  • Setup: Charge a dry 100 mL round-bottom flask with thiazolo[4,5-c]pyridine 5-oxide (2.70 g, 19.8 mmol) and anhydrous Toluene (25 mL) under N₂.

  • Buffering: Add DIPEA (3.45 mL, 19.8 mmol, 1.0 eq) and stir for 5 minutes at room temperature.

  • Activation: Add POCl₃ (3.70 mL, 39.6 mmol, 2.0 eq) dropwise over 10 minutes. The solution will darken.

  • Heating: Heat the mixture to 90 °C.

  • IPC (Self-Validation): After 4 hours, withdraw a 50 µL aliquot, quench into 1 mL of cold Methanol, and analyze via LC-MS. The reaction is complete when the unreacted N-oxide peak (M+H = 153) is <3% relative to the target (M+H = 171). Do not exceed 6 hours to prevent 4,6-dichloro formation.

  • Workup: Cool to 0 °C. Carefully quench the mixture by dropwise addition into vigorously stirred ice water (100 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organics with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate.

Part 2: C-2 Halogenation (Bromination) of 4-Chlorothiazolo[4,5-c]pyridine

The Issue: Functionalizing the C-2 position of the thiazole ring is required for many cross-coupling applications. However, direct electrophilic bromination often fails or destroys the starting material.

Q: I attempted direct bromination using Br₂/AcOH and NBS/DMF, but I only isolated unreacted starting material and water-soluble degradation products. Why? A: The 4-chlorothiazolo[4,5-c]pyridine core is severely electron-deficient. The pyridine nitrogen and the 4-chloro substituent deactivate the ring toward standard Electrophilic Aromatic Substitution (SEAr). When exposed to Br₂ in acidic media, the pyridine nitrogen rapidly forms a pyridinium salt, further deactivating the system and preventing C-H activation at the C-2 position[2].

Q: What is the correct mechanistic approach for C-2 halogenation? A: You must bypass SEAr by utilizing Directed Ortho-Metalation (DoM). The C-2 proton on the thiazole ring is highly acidic. Deprotonation with a strong, non-nucleophilic base (Lithium Diisopropylamide, LDA) generates a C-2 carbanion, which can then be trapped by an electrophilic halogen source (e.g., CBr₄ or NBS).

Q: During the lithiation-bromination sequence, I observe significant dimerization and ring-opened byproducts. How can I fix this? A: The C-2 lithiated intermediate is kinetically unstable. If the internal temperature rises above -60 °C, the carbanion will act as a nucleophile, attacking the C-6 position of unreacted starting molecules (dimerization) or undergoing fragmentation to a thiolate/isocyanide species. Strict cryogenic control is the only preventative measure.

Workflow Step1 1. Cool SM in THF to -78 °C Step2 2. Dropwise LDA (Keep T < -65 °C) Step1->Step2 Step3 3. Stir 30 min (Lithiated Intermediate) Step2->Step3 Step4 4. Add CBr4 in THF (Electrophilic Quench) Step3->Step4 Step5 5. Quench with NH4Cl(aq) at -78 °C Step4->Step5

Self-validating cryogenic workflow for C-2 directed lithiation-bromination.

Self-Validating Protocol: C-2 Bromination via Lithiation
  • Preparation: Dissolve 4-chlorothiazolo[4,5-c]pyridine (1.0 g, 5.86 mmol) in anhydrous THF (20 mL) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at -78 °C.

  • Deprotonation: Add LDA (2.0 M in THF/heptane, 3.22 mL, 6.44 mmol, 1.1 eq) dropwise via syringe pump over 15 minutes. Critical IPC: Adjust the addition rate so the internal temperature never exceeds -65 °C.

  • Maturation: Stir the dark red solution at -78 °C for exactly 30 minutes to ensure complete metalation.

  • Electrophilic Quench: Dissolve CBr₄ (2.33 g, 7.03 mmol, 1.2 eq) in anhydrous THF (5 mL) and add dropwise, maintaining the temperature below -65 °C. Stir for an additional 1 hour at -78 °C.

  • Quench & Workup: While still at -78 °C, add saturated aqueous NH₄Cl (10 mL) rapidly to quench any unreacted organolithium species. Allow the mixture to warm to room temperature, extract with EtOAc, and purify via silica gel chromatography to yield 2-bromo-4-chlorothiazolo[4,5-c]pyridine.

References

  • Title: WO2025043225A2 - Degraders of cyclin-dependent kinase 2 Source: Google Patents URL
  • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Chlorothiazolo[4,5-C]pyridine

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals working with 4-Chlorothiazolo[4,5-C]pyridine. The purity of this and other thiazolopyridine derivatives is...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals working with 4-Chlorothiazolo[4,5-C]pyridine. The purity of this and other thiazolopyridine derivatives is paramount, as these scaffolds are crucial in the development of compounds with a wide range of biological activities, including anti-cancer and anti-microbial properties.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific chlorinated heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Solvent System Selection

Question: What are the theoretical considerations for selecting a recrystallization solvent for 4-Chlorothiazolo[4,5-C]pyridine?

Answer: The molecular structure of 4-Chlorothiazolo[4,5-C]pyridine dictates its solubility. The fused thiazole and pyridine rings, containing nitrogen and sulfur heteroatoms, introduce polarity. This suggests potential solubility in polar solvents.[3] However, the presence of the chlorine atom and the aromatic system also provides nonpolar character, which can be advantageous for crystallization in less polar solvents.[4] The key is to find a solvent or solvent system where the compound exhibits high solubility at an elevated temperature but low solubility at or below room temperature. This differential solubility is the driving force for crystal formation.

Question: Which organic solvents should I screen first for the recrystallization of 4-Chlorothiazolo[4,5-C]pyridine?

Answer: Based on the purification of analogous chlorinated and/or heterocyclic compounds, a systematic screening approach is recommended. Good starting points include:

  • Alcohols (Methanol, Ethanol): These are polar protic solvents. Methanol has been successfully used to recrystallize similar thiazolo[4,5-b]pyridine derivatives.[5] Ethanol is often used for washing crude products of related syntheses, implying moderate solubility.[1]

  • Esters (Ethyl Acetate): A moderately polar solvent that is often effective for a wide range of organic compounds. It is commonly used as a mobile phase component in the chromatographic purification of similar molecules, indicating it can effectively solvate the compound.[6]

  • Chlorinated Solvents (Dichloromethane): While an excellent solvent for many organics, its low boiling point can sometimes make it less ideal for recrystallization unless used in a solvent pair.

  • Apolar Solvents (Hexanes, Heptane): These are typically used as "anti-solvents" or "poor" solvents in a binary system. It is highly unlikely that 4-Chlorothiazolo[4,5-C]pyridine will be sufficiently soluble in a hot apolar solvent alone.

  • Ketones (Acetone): A polar aprotic solvent that can be a good candidate.

A logical workflow for solvent selection is crucial to minimize time and material loss. The following diagram outlines this decision-making process.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_decision Decision Point cluster_pathways Recrystallization Pathways cluster_actions Action start Select 3-5 candidate solvents (e.g., Ethanol, Ethyl Acetate, Toluene) test_solubility Test solubility of ~10 mg of crude material in 0.5 mL of each solvent start->test_solubility decision Evaluate Results test_solubility->decision path_single Ideal Single Solvent: Insoluble at RT, Soluble at B.P. decision->path_single Ideal solvent found path_pair Solvent Pair Needed: Too soluble in all solvents at RT decision->path_pair No ideal single solvent path_fail Insoluble in all hot solvents decision->path_fail Poor solubility action_single Proceed with Single-Solvent Recrystallization Protocol path_single->action_single action_pair Select a 'Good' solvent (high solubility) and a miscible 'Poor' solvent (low solubility). Proceed with Two-Solvent Protocol. path_pair->action_pair action_fail Re-evaluate solvent choices. Consider chromatography. path_fail->action_fail

Caption: Solvent selection workflow for recrystallization.

Part 2: Experimental Protocols

Question: Can you provide a standard protocol for a single-solvent recrystallization?

Answer: Certainly. This protocol assumes you have identified a suitable solvent from your screening experiments.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 4-Chlorothiazolo[4,5-C]pyridine in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is critical to use only the minimum amount of hot solvent necessary to achieve a saturated solution to ensure maximum yield.[7]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a pre-warmed, clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Question: My compound is too soluble in most solvents, even at room temperature. What should I do?

Answer: This is a common scenario and is the perfect application for a two-solvent (or binary) recrystallization system. You will need one solvent in which the compound is highly soluble (the "good" solvent) and a second, miscible solvent in which the compound is poorly soluble (the "poor" or "anti-solvent").

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., hexanes or water) dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the point of saturation).[7]

  • Clarification: Add a drop or two of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-9 from the single-solvent protocol above.

Part 3: Troubleshooting Guide

Question: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal lattice. This is often because the compound's melting point is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.[7][8]

  • Solution 1: Re-dissolve and Dilute. Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the solution's saturation point, then allow it to cool slowly again.[7][8]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.

  • Solution 3: Slower Cooling. Very slow cooling can favor crystal formation. Allow the flask to cool on a hot plate that has been turned off or by insulating the flask.[8]

Question: My final yield after recrystallization is very low. What went wrong?

Answer: A low yield is typically caused by one of two issues:

  • Cause 1: Using too much solvent. If an excess of hot solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling.[7][9]

    • Solution: Always use the absolute minimum amount of hot solvent required for dissolution. If you suspect product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[7]

  • Cause 2: Premature filtration or insufficient cooling.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Question: I've cooled the solution, but no crystals have formed. What are my options?

Answer: A failure to crystallize usually indicates a supersaturated solution that lacks a nucleation point to initiate crystal growth.

  • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for nucleation.[8]

  • Solution 2: Add a Seed Crystal. If you have a pure crystal of 4-Chlorothiazolo[4,5-C]pyridine, add a tiny speck to the solution. This will act as a template for crystal growth.[8]

  • Solution 3: Reduce Solvent Volume. If the solution is too dilute, you may need to evaporate some of the solvent (e.g., using a gentle stream of nitrogen or a rotary evaporator) and attempt to cool it again.[8]

Solvent Data Summary

The table below summarizes the properties of common laboratory solvents relevant for the recrystallization of 4-Chlorothiazolo[4,5-C]pyridine. This data should be used to inform your selection for experimental screening.

SolventBoiling Point (°C)PolarityPotential Use Case
Methanol 65Polar ProticSingle solvent or "good" solvent
Ethanol 78Polar ProticSingle solvent or "good" solvent
Ethyl Acetate 77ModerateSingle solvent or "good" solvent
Acetone 56Polar AproticSingle solvent or "good" solvent
Dichloromethane 40Moderate"Good" solvent (in a pair)
Toluene 111NonpolarSingle solvent (less likely)
Hexanes/Heptane ~69 / ~98Nonpolar"Poor" solvent (anti-solvent)
Water 100Very Polar"Poor" solvent (anti-solvent)
References
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (n.d.). Benchchem.
  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025, January 20). MDPI.
  • Synthetic strategies for thiazolopyridine derivatives. (n.d.). ResearchGate.
  • of previous works of thiazolo[3,2-a]pyridine synthesis. (n.d.). ResearchGate.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
  • Synthesis of Thiazolo[4,5-d]pyridines. (n.d.). ResearchGate.
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (n.d.). PMC.
  • Solubility Profile of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide. (n.d.). Benchchem.
  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Chlorothiazolo[4,5-C]pyridine Purity Analysis: A Comparative Guide

As a highly functionalized fused bicyclic heteroaromatic scaffold, 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) presents unique analytical challenges during drug development. The presence of an electron-rich thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized fused bicyclic heteroaromatic scaffold, 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) presents unique analytical challenges during drug development. The presence of an electron-rich thiazole ring, an electron-deficient pyridine ring, and a reactive chlorine substituent necessitates a highly selective and robust analytical method to accurately quantify its purity and profile structurally similar impurities (such as des-chloro or positional isomers).

This guide provides an authoritative comparison of analytical modalities and stationary phases, followed by a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest regulatory standards.

Analytical Modality Comparison: Why HPLC?

Historically, chemists have relied on simple physical characterizations or gas-phase techniques to assess purity. However, these legacy methods often fail when applied to complex heterocycles. The choice of analytical modality must be driven by the physicochemical properties of the analyte.

FeatureHPLC-UV/DAD (Recommended)GC-FIDMelting Point Analysis
Separation Principle Differential partitioning (liquid/solid)Vapor pressure & partitioningPhase transition temperature
Specificity High (Chromatographic & Spectral)Moderate (Chromatographic only)Low (Bulk physical property)
Sensitivity High (Detects trace impurities <0.05%)ModerateLow (Requires >1% impurity)
Suitability for Heterocycles Excellent (Ambient/mild conditions)Poor (High thermal stress causes degradation)Moderate (Qualitative only)

The Causality of Modality Selection: While 1 is a staple for rapid qualitative checks, it lacks the sensitivity required for trace impurity profiling in modern drug development[1]. Gas Chromatography (GC) requires the analyte to be volatile and thermally stable; exposing 4-Chlorothiazolo[4,5-c]pyridine to high injection port temperatures (>250°C) risks thermal cleavage of the thiazole ring. HPLC coupled with Diode Array Detection (DAD) operates at mild temperatures and leverages orthogonal separation mechanisms, making it the gold standard for quantitative purity analysis.

Stationary Phase Selection: Overcoming Heterocyclic Challenges

Selecting the correct HPLC column is the most critical step in method development. The nitrogen in the pyridine ring of 4-Chlorothiazolo[4,5-c]pyridine is weakly basic and protonatable under acidic mobile phase conditions, whereas the thiazole nitrogen is essentially non-basic[2]. On standard silica-based columns, this protonated pyridine nitrogen interacts strongly with residual surface silanols via ion-exchange mechanisms, leading to severe peak tailing.

To overcome this, we must select a stationary phase that offers alternative retention mechanisms beyond simple hydrophobic dispersion.

Column PhasePrimary Interaction MechanismRetention of 4-Chlorothiazolo[4,5-c]pyridinePeak Shape (Tailing Factor)Resolution from Isomers
Standard C18 Hydrophobic (Dispersive)ModeratePoor ( Tf​>1.8 ) due to silanolsLow
Phenyl-Hexyl Hydrophobic & π−π GoodAcceptable ( Tf​≈1.3 )Moderate
Biphenyl Hydrophobic, π−π , & DipoleExcellent Excellent ( Tf​<1.1 )High

The Causality of Column Performance: A 3 contains two aromatic rings that can twist to optimally align with the analyte's strong dipole moment (created by the electron-withdrawing chlorine and electronegative nitrogens). This provides enhanced selectivity for dipolar and conjugated compounds via strong dipole-dipole and π−π interactions[3]. By utilizing a Biphenyl column with advanced endcapping, we suppress secondary silanol interactions, resulting in sharp, symmetrical peaks and superior resolution of structurally similar impurities.

Method Validation Workflow (ICH Q2(R2))

Once the chromatographic conditions are optimized, the method must be rigorously validated. According to the 4, a purity-indicating method must unequivocally assess the analyte in the presence of expected impurities and degradation products[4].

Workflow Step1 1. Method Optimization (Column & Mobile Phase) Step2 2. Specificity Assessment (Forced Degradation & DAD) Step1->Step2 Step3 3. Linearity & Range (Calibration Curve R² ≥ 0.999) Step2->Step3 Step4 4. Precision & Accuracy (Recovery & RSD Evaluation) Step3->Step4 Step5 5. Sensitivity (LOD/LOQ) (Signal-to-Noise Ratio) Step4->Step5 Step6 6. Robustness Testing (Deliberate Parameter Variations) Step5->Step6 Step7 7. Validated HPLC Method (Ready for Purity Analysis) Step6->Step7

Fig 1: Sequential HPLC method validation workflow based on ICH Q2(R2) guidelines.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the analytical procedure is fit for its intended purpose. Every step includes internal checks to validate the integrity of the data generated.

System Preparation & Chromatographic Conditions
  • Column: Biphenyl core-shell column (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Protonates the pyridine nitrogen to standardize its ionization state).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Temperature: 35°C | Detection: DAD at 254 nm.

  • System Suitability Testing (SST): Inject a standard solution. The system is self-validated for the run only if the Tailing Factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥5000 .

Step 1: Specificity via Forced Degradation

Causality: We deliberately destroy the molecule to prove that the method can separate the parent drug from its degradation products without co-elution.

  • Prepare a 1.0 mg/mL stock solution of 4-Chlorothiazolo[4,5-c]pyridine in diluent (Water:Acetonitrile 50:50).

  • Acid Stress: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C for 2 hours. Crucial: Neutralize with 1 mL 0.1 M NaOH before injection to protect the column silica.

  • Base Stress: Mix 1 mL stock with 1 mL 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Store at room temperature for 2 hours.

  • Validation: Inject all stressed samples. Utilize the DAD spectral tool to calculate the Peak Purity Index. The method is deemed specific if the Purity Angle is strictly less than the Purity Threshold for the main peak across all stress conditions.

Step 2: Linearity & Range
  • Dilute the stock solution to prepare five calibration standards: 0.05, 0.08, 0.10, 0.12, and 0.15 mg/mL (representing 50% to 150% of the nominal 0.10 mg/mL test concentration).

  • Inject each standard in triplicate.

  • Plot peak area versus concentration.

  • Validation: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2% of the 100% response.

Step 3: Precision & Accuracy
  • Repeatability (Intra-day Precision): Inject the 100% standard (0.10 mg/mL) six consecutive times. Calculate the %RSD of the peak areas. (Acceptance: ≤2.0% ).

  • Accuracy (Spike Recovery): Spike known amounts of synthesized impurities (e.g., des-chloro derivative) into a blank matrix at 80%, 100%, and 120% levels.

  • Validation: Calculate the percentage recovery. The system is validated if recovery falls strictly between 98.0% and 102.0%.

Step 4: Sensitivity (LOD & LOQ)
  • Serially dilute the stock solution until the signal-to-noise (S/N) ratio reaches approximately 3:1 to establish the Limit of Detection (LOD).

  • Establish the Limit of Quantitation (LOQ) at an S/N ratio of 10:1.

  • Validation: Inject the LOQ solution six times. The %RSD of the peak area must be ≤5.0% to confirm quantitative reliability at trace levels.

Step 5: Robustness
  • Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Validation: Verify that the SST criteria (Resolution >2.0 between critical pairs, Tf​<1.5 ) are maintained under all varied conditions, proving the method's resilience in routine laboratory environments.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA) / ICH. 4

  • A Definitive Guide to Product Purity Validation: HPLC vs. Melting Point Analysis - Benchchem. 1

  • LC Column Comparison - Restek Resource Hub. 3

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development - Welch Materials.2

Sources

Comparative

The Untapped Potential of 4-Chlorothiazolo[4,5-C]pyridines in Oncology: A Comparative Efficacy Guide

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of thiazolopyridine has emerged as a privileged structure, demonstrating a wide array of biological activities. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of thiazolopyridine has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide delves into the comparative efficacy of a specific, yet under-explored subclass: 4-Chlorothiazolo[4,5-C]pyridine derivatives. While direct comparative studies on a series of these exact analogues are nascent in publicly available literature, by examining the robust data from structurally related compounds, including various thiazolopyridine isomers and other chloro-substituted heterocyclic systems, we can construct a compelling case for their potential as potent and selective anticancer agents. This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized analysis of existing data to inform and inspire future research in this promising area.

The Thiazolopyridine Scaffold: A Versatile Core in Oncology

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine core, a heterocyclic system that has been extensively investigated in medicinal chemistry. Its structural resemblance to purines allows it to interact with a multitude of biological targets, particularly protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Various isomers, such as thiazolo[5,4-b]pyridines and thiazolo[4,5-d]pyrimidines, have been shown to exhibit potent anticancer properties by targeting key oncogenic drivers.[1][2]

The introduction of a chlorine atom at the 4-position of the thiazolo[4,5-c]pyridine ring is a strategic chemical modification. The chloro group, being an electron-withdrawing and lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, all of which are desirable characteristics for a drug candidate. Indeed, studies on related chloro-substituted heterocyclic compounds have demonstrated a marked increase in anticancer activity compared to their non-halogenated counterparts.[3]

Comparative In Vitro Efficacy of Structurally Related Derivatives

To elucidate the potential of 4-Chlorothiazolo[4,5-C]pyridine derivatives, we will analyze the in vitro cytotoxic activity of closely related compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Thiazolo[4,5-d]pyrimidine Derivatives

A study on 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (a structural isomer of our target scaffold) demonstrated significant and broad-spectrum anticancer activity. The presence of the chlorine atom was found to be crucial for the enhanced cytotoxicity.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneLeukemia (CCRF-CEM)Not explicitly stated as IC50, but showed -51.41% growthDoxorubicinNot specified
Leukemia (HL-60(TB))Not explicitly stated as IC50, but showed -41.20% growthDoxorubicinNot specified
Non-Small Cell Lung Cancer (NCI-H522)Not explicitly stated as IC50, but showed -67.57% growthDoxorubicinNot specified
Colon Cancer (SW-620)Not explicitly stated as IC50, but showed -63.05% growthDoxorubicinNot specified
Renal Cancer (UO-31)Not explicitly stated as IC50, but showed -82.97% growthDoxorubicinNot specified

Table 1: In Vitro Anticancer Activity of a 7-Chloro-thiazolo[4,5-d]pyrimidine Derivative. Data is presented as percentage of growth inhibition at a 10 µM concentration.[6]

Pyridine-Thiazole Hybrid Molecules

Novel pyridine-thiazole hybrid molecules have also shown promising anticancer activity. For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated potent and selective cytotoxicity against leukemia cell lines.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneLeukemia (HL-60)0.57DoxorubicinNot specified
Normal Human Keratinocytes>50DoxorubicinNot specified

Table 2: In Vitro Anticancer Activity of a Pyridine-Thiazole Hybrid.[4]

The high selectivity of this compound for cancer cells over normal cells is a highly desirable attribute for any potential anticancer drug, suggesting a favorable therapeutic window.

Elucidating the Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of thiazolopyridine derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and metastasis. Based on studies of related compounds, several potential mechanisms of action for 4-Chlorothiazolo[4,5-C]pyridine derivatives can be postulated.

Kinase Inhibition

The thiazolopyridine scaffold is a known "hinge-binding" motif for many protein kinases. The nitrogen atoms in the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Several studies on thiazolo[5,4-b]pyridine derivatives have identified them as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated and constitutively active in gastrointestinal stromal tumors (GIST).[1][2]

GIST_Signaling_Pathway cluster_downstream Downstream Signaling SCF SCF cKIT c-KIT Receptor (Wild-Type or Mutant) SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 Thiazolo_Pyridine Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) Thiazolo_Pyridine->cKIT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: c-KIT signaling pathway and the inhibitory action of thiazolo[5,4-b]pyridine derivatives.

PARP1 Inhibition

Another intriguing potential mechanism of action is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[4] Cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibitors. Pre-incubation of cancer cells with a known PARP1 inhibitor was shown to reduce the cytotoxic activity of a pyridine-thiazole hybrid, suggesting that its anticancer effect is at least partially mediated through PARP1 inhibition.[4]

PARP1_Inhibition_Workflow DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 BER Base Excision Repair PARP1->BER Replication_Fork_Collapse Replication Fork Collapse (in BRCA-deficient cells) PARP1->Replication_Fork_Collapse Inhibition of PARP1 leads to Pyridine_Thiazole Pyridine-Thiazole Hybrid Pyridine_Thiazole->PARP1 Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis

Caption: Proposed mechanism of PARP1 inhibition by pyridine-thiazole hybrids in cancer cells.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer efficacy of novel compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-Chlorothiazolo[4,5-C]pyridine derivatives and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

While direct comparative efficacy data for a series of 4-Chlorothiazolo[4,5-C]pyridine derivatives is not yet extensively available, the evidence from structurally related compounds is highly encouraging. The thiazolopyridine scaffold is a proven pharmacophore in oncology, and the strategic placement of a chlorine atom has been shown to enhance anticancer activity in analogous heterocyclic systems. The potential for these compounds to act as potent kinase inhibitors or PARP1 inhibitors warrants their further investigation.

Future research should focus on the synthesis of a library of 4-Chlorothiazolo[4,5-C]pyridine derivatives with diverse substitutions to establish a clear structure-activity relationship. Comprehensive in vitro screening against a broad panel of cancer cell lines, including those with known genetic vulnerabilities, will be crucial to identify lead compounds. Subsequent mechanistic studies, including target identification and validation, will be necessary to elucidate their precise mode of action. The insights presented in this guide provide a strong rationale for the focused exploration of 4-Chlorothiazolo[4,5-C]pyridine derivatives as a promising new class of anticancer agents.

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(18), 6049. [Link]

  • IC50 values of derivatives against cancer cells and relative... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (2012). Biopolymers and Cell, 28(5), 389-393. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 481. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(18), 6049. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 481. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3248. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Preprints.org. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3248. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). RSC Advances, 12(45), 29531-29551. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). Cancers, 15(1), 143. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2021). Organic & Biomolecular Chemistry, 19(44), 9673-9677. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal for Science and Advance Research in Technology, 11(5), 2395-2458. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. (2022). Acta Scientific Pharmaceutical Sciences, 6(12), 49-61. [Link]

  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (2016). Journal of Medicinal Chemistry, 59(17), 8129-8134. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). Cancers, 15(1), 143. [Link]

  • (PDF) Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. (2021). ResearchGate. [Link]

Sources

Validation

Benchmarking 4-Chlorothiazolo[4,5-C]pyridine against standard heterocyclic building blocks

Benchmarking 4-Chlorothiazolo[4,5-c]pyridine: A Comparative Guide to Heterocyclic Building Blocks in Drug Discovery As a Senior Application Scientist, I frequently evaluate the strategic replacement of standard heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Chlorothiazolo[4,5-c]pyridine: A Comparative Guide to Heterocyclic Building Blocks in Drug Discovery

As a Senior Application Scientist, I frequently evaluate the strategic replacement of standard heterocyclic cores to overcome pharmacokinetic and physicochemical liabilities in early-stage drug discovery. 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) [1] has emerged as a highly privileged bicyclic building block. By fusing a thiazole ring to a pyridine core, this scaffold serves as an excellent bioisostere for purines, benzothiazoles, and quinolines.

This guide objectively benchmarks 4-chlorothiazolo[4,5-c]pyridine against traditional building blocks, detailing the causality behind its superior physicochemical profile and providing a self-validating experimental workflow for its application.

Physicochemical Benchmarking

The fundamental advantage of the thiazolo[4,5-c]pyridine core lies in its ability to modulate lipophilicity while maintaining a rigid, planar architecture. When compared to classical building blocks like 4-chloroquinoline or 4-chloropyridine, the introduction of the thiazole heteroatoms significantly alters the molecule's hydration network.

Table 1: Comparative Physicochemical Profile of C4-Chlorinated Heterocycles

Property / Metric4-Chlorothiazolo[4,5-c]pyridine4-Chloroquinoline4-Chloropyridine
Molecular Weight 170.62 g/mol 163.60 g/mol 113.54 g/mol
Calculated LogP (cLogP) ~1.8~2.8~1.1
Topological Polar Surface Area 41.0 Ų12.9 Ų12.9 Ų
Aqueous Solubility (Kinetic) HighLowVery High
Metabolic Stability (HLM) Moderate to HighLow (Prone to oxidation)Low (High clearance)
Primary Liability Commercial synthesis costHigh lipophilicity / hERG riskHigh volatility / Toxicity

Causality Insight: The replacement of the carbocyclic benzene ring in quinoline with a thiazole ring increases the Topological Polar Surface Area (TPSA) from 12.9 Ų to 41.0 Ų. This heteroatom insertion reduces the hydrophobic surface area, directly lowering the cLogP. In drug design, this translates to improved aqueous solubility and a reduced propensity for off-target lipophilic binding (such as hERG channel blockade), without sacrificing the structural rigidity required for target engagement.

Reactivity Profile and Mechanistic Causality

The C4 position of 4-chlorothiazolo[4,5-c]pyridine is exceptionally primed for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).

The causality behind this heightened reactivity is twofold:

  • Inductive Activation: The chlorine atom is positioned ortho to the pyridine nitrogen, which strongly withdraws electron density via the inductive effect.

  • Resonance Depletion: The fused thiazole ring acts as an electron-withdrawing group. The combined electronegativity of the sulfur and nitrogen atoms in the five-membered ring further depletes electron density at the C4 carbon, stabilizing the anionic Meisenheimer intermediate far better than a simple quinoline system.

SNAr_Mechanism SM 4-Chlorothiazolo[4,5-c]pyridine + Nucleophile (Nu:) TS1 Nucleophilic Attack at C4 (Rate-Determining Step) SM->TS1 MC Meisenheimer Complex (Stabilized by Pyridine N & Thiazole) TS1->MC TS2 Chloride Expulsion (Fast) MC->TS2 Prod C4-Substituted Thiazolo[4,5-c]pyridine + Cl- TS2->Prod

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Self-Validating Experimental Protocol: SNAr Amination

To ensure reproducibility, the following protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to verify reaction kinetics and product integrity.

Materials:

  • 4-Chlorothiazolo[4,5-c]pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 4-chlorothiazolo[4,5-c]pyridine in anhydrous NMP.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Seal the vial under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 120 °C using microwave irradiation for 45 minutes (or an oil bath for 2-4 hours). Causality: NMP is chosen for its high boiling point and polarity, which stabilizes the polar Meisenheimer transition state.

  • IPC (In-Process Control): Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS. Validation Gate: The reaction is deemed complete only when the starting material mass (m/z 171 [M+H]+) is <5% relative to the product mass. If incomplete, resubject to heat for 30 minutes.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Exp_Workflow Step1 1. Reaction Setup Combine 4-Cl-TZP, Amine, DIPEA in NMP Step2 2. Thermal Activation Heat to 120°C (Microwave or Oil Bath) Step1->Step2 IPC1 IPC: LC-MS / TLC Check for complete consumption of SM Step2->IPC1 IPC1->Step2 If Incomplete Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc IPC1->Step3 If Conversion >95% Step4 4. Purification Flash Chromatography (Silica, Hex/EtOAc) Step3->Step4 IPC2 Validation: NMR & HRMS Confirm structure and >95% purity Step4->IPC2

Caption: Self-validating experimental workflow for the SNAr amination of 4-chlorothiazolo[4,5-c]pyridine.

Authoritative Grounding & Pharmacological Impact

The strategic implementation of the thiazolo[4,5-c]pyridine scaffold is well-documented in recent high-impact medicinal chemistry campaigns:

  • Solubility Enhancement in Lipid Modulators: In the optimization of diflapolin—a dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitor—researchers faced severe solubility and bioavailability bottlenecks driven by a highly lipophilic benzothiazole core. By executing a bioisosteric replacement to a thiazolopyridine core, the team significantly enhanced aqueous solubility. The introduction of the basic nitrogen atom disrupted planar stacking and improved the hydration shell, all while preserving potent dual-target antagonism[2].

  • Fragment-Based Viral Helicase Inhibitors: During the discovery of dual JC Virus and BK Virus helicase inhibitors, a 5,5-membered triazolothiadiazole hit exhibited suboptimal properties. Morphing the core into a 6,5-membered thiazolopyridine preserved critical hinge-binding interactions (targeting K551 and S431 in the pseudohinge region) while dramatically improving the biochemical potency from 18 µM to 0.6 µM, alongside demonstrating measurable antiviral activity in Vero cells without cytotoxicity[3].

These case studies validate that benchmarking and transitioning to 4-chlorothiazolo[4,5-c]pyridine can rescue stalled chemical series by fine-tuning physicochemical properties without compromising target affinity.

References

  • "214045-74-6(4-Chlorothiazolo[4,5-c]pyridine) - ChemicalBook", ChemicalBook.
  • Schoenthaler, M. et al. "Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility", Bioorganic Chemistry (PubMed).
  • Bonafoux, D. et al. "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors", Journal of Medicinal Chemistry (PubMed).

Sources

Comparative

Validating the Biological Activity of 4-Chlorothiazolo[4,5-c]pyridine Scaffolds in Cell-Based Assays: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide Executive Summary & Strategic Rationale In modern drug discovery, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the selection of a core heteroaromatic scaffold dictates not only the biochemical affinity of a lead series but also its pharmacokinetic fate and cellular permeability. 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) has emerged as a highly privileged, versatile building block for synthesizing advanced kinase inhibitors, antiviral agents, and receptor antagonists [1].

As an Application Scientist evaluating library precursors, the critical question is: Why choose a thiazolo[4,5-c]pyridine core over traditional oxazolopyridines or triazolothiadiazoles?

The answer lies in both chemical tractability and biological geometry. The chlorine atom at the C4 position of 4-Chlorothiazolo[4,5-c]pyridine serves as an ideal synthetic handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Biologically, the thiazolopyridine system offers a unique 6,5-fused geometry. The sulfur atom in the thiazole ring can form critical intramolecular S–O close contacts with adjacent substituents, restricting the compound's conformation and significantly enhancing target binding affinity compared to its oxygen-containing (oxazole) counterparts [2, 3].

This guide objectively compares the cellular performance of 4-Chlorothiazolo[4,5-c]pyridine-derived leads against alternative scaffolds and provides self-validating cell-based assay protocols to definitively prove target engagement and phenotypic efficacy.

Comparative Scaffold Analysis

To understand the superiority of the thiazolo[4,5-c]pyridine scaffold, we must evaluate it against its bioisosteres. In antiviral campaigns (e.g., JC Virus helicase inhibitors) and oncology (e.g., ATM/JAK2 kinase inhibitors), scaffold morphing from a 5,5-fused triazolothiadiazole to a 6,5-fused thiazolopyridine has been shown to rescue cellular permeability while maintaining or improving biochemical potency [4]. Furthermore, crystallographic studies reveal that thiazole derivatives consistently outperform oxazole derivatives due to the distinct geometry of the five-membered ring, which optimally vectors attached functional groups (such as piperazines) into the target's binding pocket [3].

ScaffoldEvolution A Triazolothiadiazole (Hit Scaffold) C 4-Chlorothiazolo[4,5-c]pyridine (Core Precursor) A->C Scaffold Morphing (6,5-fused system) B Oxazolo[4,5-c]pyridine (Alternative) B->C Bioisosteric Replacement (O to S substitution) D Optimized Thiazolopyridines (Lead Series) C->D Late-Stage Diversification (SNAr / Cross-Coupling)

Figure 1: Bioisosteric scaffold evolution toward optimized thiazolopyridine leads.

Table 1: Structural and Pharmacological Comparison of Scaffolds
FeatureOxazolo[4,5-c]pyridineTriazolothiadiazoleThiazolo[4,5-c]pyridine (4-Chloro Derived)
Ring Geometry Planar, highly rigid5,5-fused, compact6,5-fused, optimal vector projection
Conformational Control Weak intramolecular forcesVariable depending on R-groupsStrong S–O intramolecular close contacts
Late-Stage Functionalization ModerateLimitedHigh (via C4-Cl substitution)
Cellular Permeability HighLow to ModerateHigh

Cell-Based Validation Protocols (Self-Validating Systems)

A common pitfall in drug discovery is relying solely on biochemical IC50 data. A compound may exhibit nanomolar potency in a cell-free kinase assay but fail in cells due to poor permeability, high efflux, or off-target cytotoxicity. To validate derivatives of 4-Chlorothiazolo[4,5-c]pyridine, we employ a dual-pronged, self-validating workflow: a Phenotypic Efficacy Assay coupled with a Cellular Thermal Shift Assay (CETSA) .

AssayWorkflow cluster_0 Phenotypic & Toxicity Profiling cluster_1 Target Engagement (CETSA) A Compound Dosing (Target Cells) B Antiviral / Proliferation Assay (EC50 Determination) A->B C Cell Viability Assay (CC50 Determination) A->C D Thermal Challenge (Intact Cells) A->D E Lysis & Soluble Fraction Isolation D->E F Western Blot / AlphaLISA (Target Stabilization) E->F

Figure 2: Parallel cell-based validation workflow for evaluating thiazolopyridine efficacy.

Protocol A: Phenotypic Efficacy & Cytotoxicity Profiling

Causality Check: We must measure the 50% Cytotoxic Concentration (CC50) in parallel with the 50% Effective Concentration (EC50). If a compound kills the host cell, it will artificially appear to inhibit viral replication or cancer cell proliferation. The Selectivity Index (SI = CC50 / EC50) is the true metric of success.

  • Cell Seeding: Seed target cells (e.g., Vero cells for antiviral assays or specific tumor lines for kinase assays) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the thiazolopyridine derivatives (starting at 100 µM). Add to the cells in duplicate.

  • Infection/Stimulation (If applicable): For antiviral assays, infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Note: A low MOI ensures multiple cycles of replication, increasing assay sensitivity.

  • Incubation & Readout: Incubate for 72 hours.

    • Efficacy Readout: Quantify viral load via qPCR or cell proliferation via ATP-luminescence (e.g., CellTiter-Glo).

    • Cytotoxicity Readout: In a parallel, uninfected/unstimulated plate treated identically with compounds, measure cell viability using MTS or CellTiter-Glo.

  • Data Analysis: Calculate the Minimum Significant Ratio (MSR) to ensure day-to-day assay reproducibility. An MSR < 3.0 indicates a robust assay [4].

Protocol B: Target Engagement via CETSA

Causality Check: Phenotypic success does not prove mechanism. CETSA proves that the thiazolopyridine derivative physically binds to the target protein inside the living cell, thermally stabilizing it against heat-induced aggregation.

  • In-Cell Dosing: Treat cells in T-75 flasks with the lead compound at 5×EC50​ for 2 hours to allow for cell penetration and target equilibration. Use DMSO as a vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath) to avoid detergents that might artificially solubilize aggregated proteins.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble supernatant via Western Blot targeting the specific kinase/helicase.

  • Interpretation: A shift in the aggregation temperature ( Tagg​ ) in the compound-treated samples compared to DMSO confirms intracellular target engagement.

Comparative Performance Data

When applying the above workflows to compounds derived from 4-Chlorothiazolo[4,5-c]pyridine versus alternative scaffolds, the data clearly demonstrates the superiority of the thiazolopyridine core. The table below represents typical validation data observed when targeting viral helicases or kinases [4].

Table 2: Representative Cell-Based Assay Performance
Scaffold TypeCompoundBiochemical IC50 (µM)Cellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
TriazolothiadiazoleHit Analog A5.0>50.0 (Permeability failure)>100N/A
Oxazolo[4,5-c]pyridineAnalog B12.428.565.02.2
Thiazolo[4,5-c]pyridine Lead Analog C 0.6 2.1 >100 >47.6

Data Interpretation: While the Triazolothiadiazole hit showed moderate biochemical potency, it failed in the cell-based assay due to poor membrane permeability. The Oxazole analog permeated the cell but lacked the conformational S–O locking mechanism, resulting in weak potency and a poor Selectivity Index. The Thiazolo[4,5-c]pyridine derivative (synthesized via the 4-chloro intermediate) maintained sub-micromolar biochemical potency, successfully permeated the cell, and demonstrated a highly favorable Selectivity Index.

Conclusion

For drug development professionals evaluating heterocyclic building blocks, 4-Chlorothiazolo[4,5-c]pyridine offers an unparalleled combination of synthetic flexibility and biological efficacy. Its unique 6,5-fused geometry and capacity for intramolecular conformational locking make it superior to oxazole and triazole bioisosteres. By implementing rigorous, self-validating cell-based assays—combining phenotypic viability screening with CETSA—researchers can confidently translate the biochemical promise of thiazolopyridine derivatives into robust cellular efficacy.

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities.IntechOpen.
  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element.Journal of Medicinal Chemistry - ACS Publications.
  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists.MDPI.
  • Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
Validation

Comparative Guide: Leaving Group Ability of Chlorine in Thiazolo[4,5-c]pyridines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Overview The thiazolo[4,5- c ]pyridine scaffold is a highly privileged bicyclic heterocycle in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Overview

The thiazolo[4,5- c ]pyridine scaffold is a highly privileged bicyclic heterocycle in medicinal chemistry, frequently utilized in the development of kinase inhibitors, leukotriene modulators, and Factor Xa inhibitors [1]. During late-stage lead optimization, the regioselective functionalization of this core is critical. The most common synthetic handle for such functionalization is a chlorine atom.

However, the leaving group ability of chlorine on the thiazolo[4,5- c ]pyridine core is not uniform; it is strictly dictated by its positional relationship to the heteroatoms within the fused ring system [2]. Understanding the electronic causality behind these differences allows chemists to rationally design synthetic routes, choosing between classical Nucleophilic Aromatic Substitution (S N​ Ar) and transition-metal-catalyzed cross-coupling.

Positional Reactivity Analysis (The Electronic Causality)

The reactivity of a chlorine leaving group on the thiazolo[4,5- c ]pyridine core is governed by the ability of the ring system to stabilize the transition state during nucleophilic attack.

C-2 Chlorine (Thiazole Ring)

A chlorine atom at the C-2 position is flanked by the thiazole sulfur (S1) and nitrogen (N3). This imparts a strong amidine/thioimidate-like character to the C-2 carbon. Because the resulting intermediate is highly stabilized by both heteroatoms, the C-2 chlorine possesses the highest leaving group ability . It undergoes rapid S N​ Ar with primary and secondary amines, thiols, and alkoxides, often at room temperature or under mild heating.

C-4 and C-6 Chlorines (Pyridine Ring)

In the [4,5- c ] fusion pattern, the pyridine nitrogen is located at position 5. Therefore, the C-4 and C-6 positions are ortho to the highly electronegative pyridine nitrogen.

  • Causality: When a nucleophile attacks C-4 or C-6, the negative charge of the resulting Meisenheimer complex is directly delocalized onto the N5 atom. This thermodynamic stabilization significantly lowers the activation energy barrier.

  • Result: Chlorines at C-4 and C-6 are highly activated and readily undergo S N​ Ar with moderate heating (e.g., 60–100 °C) in polar aprotic solvents [4].

C-7 Chlorine (Pyridine Ring)

The C-7 position is meta to the pyridine nitrogen (N5).

  • Causality: Nucleophilic attack at C-7 generates a Meisenheimer complex where the negative charge cannot be delocalized onto the N5 atom via resonance.

  • Result: The C-7 chlorine has poor leaving group ability for S N​ Ar. To displace a C-7 chlorine, researchers must abandon S N​ Ar and employ transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling), which relies on oxidative addition rather than nucleophilic attack [2].

MechanisticDivergence Substrate Chlorothiazolo[4,5-c]pyridine Ortho C-4 / C-6 Chlorine (Ortho to N5) Substrate->Ortho Position Meta C-7 Chlorine (Meta to N5) Substrate->Meta Position SNAr SNAr Reaction (Spontaneous/Heat) Ortho->SNAr Nucleophile Coupling Cross-Coupling (Pd/Cu Catalysis) Meta->Coupling Catalyst + Base Meisenheimer N-Stabilized Meisenheimer Complex SNAr->Meisenheimer Intermediate OxAddition Oxidative Addition Intermediate Coupling->OxAddition Intermediate

Mechanistic divergence of chlorine substitution based on positional electronics.

Quantitative Performance & Conditions Comparison

The following table summarizes the operational differences dictated by the leaving group ability at each position.

Substitution PositionRelationship to N5Primary MechanismTypical NucleophilesStandard ConditionsExpected Yield Range
C-2 N/A (Thiazole)S N​ ArAmines, Thiols, AlkoxidesDIPEA, DMF/EtOH, 25–60 °C75% – 95%
C-4 / C-6 OrthoS N​ ArAmines, ThiolsDIPEA or K 2​ CO 3​ , DMF/NMP, 80–120 °C60% – 85%
C-7 MetaCross-CouplingAmines, Boronic AcidsPd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ , Dioxane, 100–130 °C40% – 75%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process monitoring is embedded to confirm mechanistic progression.

Protocol A: S N​ Ar of 4-Chloro or 6-Chlorothiazolo[4,5-c]pyridine

Because the C-4/C-6 chlorine is activated by the ortho-nitrogen, no transition metal is required.

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 6-chlorothiazolo[4,5- c ]pyridine (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the nucleophilic amine (e.g., morpholine, 1.5 eq) followed by N,N -Diisopropylethylamine (DIPEA, 2.5 eq). The excess base neutralizes the HCl byproduct, preventing protonation of the nucleophile.

  • Execution: Seal the vial and heat at 100 °C for 4–6 hours.

  • In-Process Validation: Sample 5 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The starting material mass [M+H] + should be completely depleted, replaced by the product mass with the characteristic loss of the chlorine isotope pattern (M / M+2 ratio of 3:1 disappears).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 7-Chlorothiazolo[4,5-c]pyridine

Because the C-7 chlorine lacks resonance stabilization from N5, oxidative addition via Palladium is mandatory.

  • Preparation: In an oven-dried Schlenk flask, combine 7-chlorothiazolo[4,5- c ]pyridine (1.0 eq, 0.5 mmol), the amine nucleophile (1.2 eq), and Cs 2​ CO 3​ (2.0 eq).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.05 eq) and Xantphos (0.10 eq). Causality: Xantphos is a bidentate ligand with a large bite angle, which facilitates the reductive elimination step in the catalytic cycle.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Execution: Heat the mixture at 110 °C for 12 hours under Argon.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc). Validation Checkpoint: The formation of a new, highly UV-active spot (often fluorescent under 365 nm due to the extended conjugated system) indicates successful coupling.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase prep-HPLC.

ExperimentalWorkflow Prep 1. Preparation Dry solvent, inert atmosphere React 2. Reaction Execution SNAr: 80°C Coupling: 110°C + Pd Prep->React Monitor 3. In-Process Monitoring LC-MS: Disappearance of starting mass React->Monitor Purify 4. Workup & Purification Aqueous wash, Flash Chromatography Monitor->Purify Validate 5. Product Validation NMR (Regiochemistry) & HRMS Purify->Validate

Self-validating experimental workflow for functionalizing chlorothiazolo[4,5-c]pyridines.

References

  • Source: ResearchGate (Journal of Heterocyclic Chemistry)
  • Title: 2-Bromo-6-chlorothiazolo[4,5-c]pyridine Reactivity and Synthetic Architecture Source: Benchchem URL
  • Title: 2,7-Dibromothiazolo[4,5-c]pyridine - Electrophilic and Nucleophilic Substitution Profiles Source: EvitaChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chlorothiazolo[4,5-C]pyridine

Title : Advanced Protocol for the Safe Handling and Operational Use of 4-Chlorothiazolo[4,5-C]pyridine Introduction As a Senior Application Scientist overseeing chemical integration in drug discovery, I recognize that ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Protocol for the Safe Handling and Operational Use of 4-Chlorothiazolo[4,5-C]pyridine

Introduction As a Senior Application Scientist overseeing chemical integration in drug discovery, I recognize that handling highly reactive intermediates requires more than rote compliance—it requires a mechanistic understanding of the chemical's behavior. 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6) is a highly valuable heterocyclic building block, predominantly utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmaceutical scaffolds ()[1].

However, the precise electronic properties that make this molecule synthetically useful also dictate its hazard profile. This guide provides a self-validating, step-by-step operational framework for handling, reacting, and disposing of 4-Chlorothiazolo[4,5-c]pyridine safely.

Physicochemical Profiling and Mechanistic Hazard Analysis

To design an effective safety protocol, we must first analyze the compound's physicochemical parameters and the causality behind its reactivity.

Table 1: Quantitative Physicochemical and Safety Data

ParameterSpecification
Chemical Name 4-Chlorothiazolo[4,5-c]pyridine
CAS Registry Number 214045-74-6
Molecular Formula C₆H₃ClN₂S
Molecular Weight 170.62 g/mol
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N₂)
GHS Hazard Statements H302, H315, H319, H335
Required Fume Hood Velocity 80–100 fpm (0.4–0.5 m/s)
Primary PPE Barrier Nitrile Gloves (Thickness ≥ 0.11 mm)

Mechanistic Causality of Hazards: The fusion of an electron-deficient pyridine ring with a thiazole ring significantly depletes electron density at the C4 position. This highly activates the C-Cl bond toward nucleophilic aromatic substitution (SNAr) and oxidative addition by transition metals. Biologically, this electrophilicity means the compound can readily react with nucleophilic residues (such as cysteine or lysine) in human proteins. Consequently, it acts as a potent skin, eye, and respiratory irritant (H315, H319, H335) ()[2].

Comprehensive PPE & Engineering Controls

Do not merely wear Personal Protective Equipment (PPE); implement a self-validating barrier system.

  • Respiratory & Ocular Protection: Because the dry powder is prone to aerosolization and poses a severe respiratory hazard (H335), all handling must occur within a calibrated fume hood. Chemical splash goggles—not standard safety glasses—are mandatory to form a seal against micro-particulate ingress.

  • Dermal Protection: Standard latex offers poor chemical resistance to heterocyclic organics. You must use nitrile gloves. Self-Validating Protocol: Employ the double-gloving technique. If the outer glove suffers a micro-tear or chemical exposure, the inner glove maintains the barrier while you safely pause operations to deglove and replace the outer layer.

Operational Workflow: Suzuki-Miyaura Cross-Coupling Setup

The following is a detailed, step-by-step methodology for safely setting up a standard Suzuki coupling using 4-Chlorothiazolo[4,5-c]pyridine and a boronic acid derivative ()[3].

Step 1: Environmental Verification Before opening any chemical containers, verify the fume hood face velocity using the built-in digital monitor or a handheld velometer. A reading of 80–100 fpm (0.4–0.5 m/s) validates adequate capture velocity. Do not proceed if the flow rate is insufficient.

Step 2: Thermal Equilibration Retrieve the compound from 2-8°C storage ()[4]. Place the sealed vial in a desiccator and allow it to reach ambient room temperature (approx. 30 minutes). Causality: Opening a cold vial in ambient air causes immediate moisture condensation, which can hydrolyze the highly reactive C-Cl bond and degrade your starting material.

Step 3: Static-Free Weighing Aerosolization of fine powders is often driven by static repulsion. Use an anti-static weighing boat and a grounded metal spatula. Weigh the required mass carefully to minimize dust generation.

Step 4: Schlenk Flask Assembly Transfer the 4-Chlorothiazolo[4,5-c]pyridine into an oven-dried Schlenk flask. Add the corresponding boronic acid (e.g., methylboronic acid), the palladium catalyst (e.g., Pd(dppf)Cl₂), and the base (e.g., K₂CO₃).

Step 5: Inert Atmosphere Purging Seal the flask with a rubber septum and subject it to three cycles of vacuum and Argon backfilling. This neutralizes the risk of catalyst oxidation and protects the reactive heterocyclic intermediate from ambient moisture.

Step 6: Solvent Introduction Using a syringe, inject the degassed solvent system (typically 1,4-dioxane and water) through the septum ()[3]. Once the solid is dissolved or suspended in the solvent, the primary inhalation hazard is effectively neutralized.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and exposure.

  • Containment: Do not sweep the dry powder, as mechanical agitation will aerosolize the irritant. Instead, cover the spill entirely with a non-combustible, inert absorbent material such as diatomaceous earth or clean sand ()[5].

  • Suppression: Lightly dampen the absorbent material with a compatible, low-toxicity solvent (like isopropanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop to transfer the slurry into a heavy-duty, sealable hazardous waste container.

  • Disposal: Label the container explicitly as "Halogenated Organic Waste." Never mix this with aqueous acidic waste streams, as the combination can trigger unexpected exothermic reactions or the evolution of toxic gases.

Visualizing the Operational Logic

The following workflow diagram maps the critical path from storage through reaction setup to safe disposal, ensuring all safety checkpoints are met.

G N1 1. Receipt & Storage (Inert Atmosphere, 2-8°C) N2 2. PPE Verification (Nitrile Gloves, Goggles, Lab Coat) N1->N2 N3 3. Fume Hood Setup (Verify Flow Rate >0.5 m/s) N2->N3 N4 4. Weighing & Transfer (Anti-static Tools) N3->N4 N5 5. Reaction Setup (Argon Purge, Cross-Coupling) N4->N5 N6 6. Quenching & Workup (Aqueous Extraction) N5->N6 N7 7. Waste Segregation (Halogenated Organic Waste) N6->N7

Workflow for the safe handling and processing of 4-Chlorothiazolo[4,5-c]pyridine in lab synthesis.

References

  • Ecolab. "SAFETY DATA SHEET OASIS RELAXING SPA." Ecolab.[Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothiazolo[4,5-C]pyridine
Reactant of Route 2
4-Chlorothiazolo[4,5-C]pyridine
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